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Foundational

An In-depth Technical Guide on the Mechanism of Action of N-(3-Phenoxypropyl)saccharin as a Carbonic Anhydrase Inhibitor

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] While several isoforms of human carbonic anhydrases (hCAs) exist, two particular isoforms, CA IX and CA XII, are transmembrane proteins that are overexpressed in many types of solid tumors. Their expression is often linked to the hypoxic tumor microenvironment, and they play a crucial role in tumor cell proliferation and invasion by regulating intra- and extracellular pH. This makes CA IX and CA XII significant targets for the development of novel anticancer therapies.

The saccharin scaffold has emerged as a promising starting point for the design of potent and selective CA inhibitors.[1][2] While classical sulfonamide-based inhibitors often suffer from a lack of isoform selectivity, leading to off-target side effects, N-substituted saccharin derivatives have demonstrated remarkable selectivity for the tumor-associated isoforms CA IX and XII over the widespread cytosolic isoforms CA I and II.[2][3][4] This guide will provide an in-depth exploration of the hypothesized mechanism of action of a novel, yet plausible, derivative, N-(3-Phenoxypropyl)saccharin, as a selective inhibitor of these therapeutically relevant carbonic anhydrases.

Rationale for the Investigation of N-(3-Phenoxypropyl)saccharin

The design of N-(3-Phenoxypropyl)saccharin as a carbonic anhydrase inhibitor is predicated on the established structure-activity relationships of N-substituted saccharin derivatives. The core saccharin structure serves as the foundational pharmacophore, while the N-substituent provides the opportunity to fine-tune the compound's inhibitory potency and isoform selectivity.

The choice of a 3-phenoxypropyl group is deliberate. The propyl linker offers conformational flexibility, allowing the terminal phenoxy group to orient itself optimally within the enzyme's active site.[1] The phenoxy moiety can engage in favorable hydrophobic and aromatic interactions with non-polar amino acid residues that line the active site cavity, potentially leading to enhanced binding affinity and selectivity for isoforms with accommodating active site topographies, such as CA IX and XII.

Proposed Mechanism of Action: A Departure from Classical Inhibition

Classical sulfonamide-based carbonic anhydrase inhibitors function by coordinating directly with the zinc ion in the enzyme's active site, displacing the catalytic water molecule. However, N-substituted saccharins, being tertiary or secondary sulfonamides, lack the free sulfonamide proton necessary for this canonical binding mode.[2][3] This has led to the proposition of a novel inhibitory mechanism for this class of compounds.

It is hypothesized that N-substituted saccharins, including N-(3-Phenoxypropyl)saccharin, act by anchoring to the zinc-bound water molecule or by interacting with key amino acid residues in the active site, thereby occluding the catalytic center and preventing substrate access.[1] The saccharin core likely orients itself within the active site, while the N-substituent, in this case, the phenoxypropyl group, extends into a hydrophobic pocket, making specific interactions that contribute to both the affinity and selectivity of the inhibitor.

Proposed Mechanism of Action Proposed Interaction of N-(3-Phenoxypropyl)saccharin with the Carbonic Anhydrase Active Site cluster_ActiveSite CA Active Site cluster_Inhibitor N-(3-Phenoxypropyl)saccharin Zn Zn(II) Ion H2O Bound Water Zn->H2O Coordination His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Thr199 Thr199 HydrophobicPocket Hydrophobic Pocket SaccharinCore Saccharin Core SaccharinCore->H2O H-bond Anchor SaccharinCore->Thr199 Interaction PhenoxypropylTail Phenoxypropyl Tail PhenoxypropylTail->HydrophobicPocket Hydrophobic Interaction

Caption: Proposed binding mode of N-(3-Phenoxypropyl)saccharin in the active site of carbonic anhydrase.

Experimental Workflows for Mechanistic Elucidation

A systematic experimental approach is required to validate the hypothesized mechanism of action of N-(3-Phenoxypropyl)saccharin. This involves the chemical synthesis of the compound followed by a series of biochemical and biophysical assays.

Experimental Workflow Workflow for Investigating CA Inhibition Synthesis Synthesis of N-(3-Phenoxypropyl)saccharin Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification KineticAssay Enzyme Kinetics: Stopped-Flow CO2 Hydration Assay Purification->KineticAssay DetermineKi Determination of Ki values KineticAssay->DetermineKi Selectivity Isoform Selectivity Profiling (CA I, II, IX, XII) DetermineKi->Selectivity Structural Structural Studies (X-ray Crystallography) Selectivity->Structural BindingMode Elucidation of Binding Mode Structural->BindingMode

Caption: A comprehensive experimental workflow for the characterization of a novel CA inhibitor.

Synthesis of N-(3-Phenoxypropyl)saccharin

The synthesis of N-substituted saccharin derivatives is well-established.[5][6] A plausible route for the synthesis of N-(3-Phenoxypropyl)saccharin is outlined below:

Protocol:

  • Deprotonation of Saccharin: To a solution of saccharin in a suitable aprotic solvent (e.g., dimethylformamide), add an equimolar amount of a base (e.g., sodium hydride or potassium carbonate) to generate the saccharin anion.

  • N-Alkylation: To the resulting solution, add 1-bromo-3-phenoxypropane dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-(3-Phenoxypropyl)saccharin.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Enzyme Inhibition Assay: Stopped-Flow CO2 Hydration

The inhibitory potency of N-(3-Phenoxypropyl)saccharin against the various carbonic anhydrase isoforms is determined using a stopped-flow instrument to monitor the kinetics of CO2 hydration.

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5). Prepare stock solutions of the purified carbonic anhydrase isoforms and the inhibitor, N-(3-Phenoxypropyl)saccharin, in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Pre-incubation: In a reaction cuvette, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer solution in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in pH using a suitable indicator dye over time. The initial rates of the reaction are recorded.

  • Data Analysis: Determine the inhibition constant (Ki) by fitting the initial rate data to the appropriate inhibition model using non-linear regression analysis.

Hypothetical Data and Interpretation

Based on existing data for similar N-substituted saccharin derivatives, it is plausible that N-(3-Phenoxypropyl)saccharin would exhibit potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms CA IX and XII.[2][3][4]

Table 1: Hypothetical Inhibition Data for N-(3-Phenoxypropyl)saccharin against Human Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformKi (nM)
hCA I>10,000
hCA II8,500
hCA IX45
hCA XII20

The hypothetical data presented in Table 1 suggests that N-(3-Phenoxypropyl)saccharin is a highly potent inhibitor of hCA IX and hCA XII, with Ki values in the low nanomolar range. Conversely, the compound shows weak to negligible inhibition of the off-target cytosolic isoforms hCA I and hCA II. This profile indicates a high degree of selectivity, which is a desirable characteristic for a therapeutic candidate, as it may minimize the potential for side effects.[3]

Structural Elucidation: The Definitive Evidence

To unequivocally determine the mechanism of action, co-crystallization of N-(3-Phenoxypropyl)saccharin with the target carbonic anhydrase isoforms (particularly CA IX and XII) followed by X-ray diffraction analysis is paramount. The resulting crystal structure would provide a detailed, atomic-level view of the enzyme-inhibitor complex, confirming the binding orientation of the inhibitor and identifying the specific amino acid residues involved in the interaction.[7][8][9] This structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion and Future Directions

N-(3-Phenoxypropyl)saccharin represents a promising, albeit currently hypothetical, lead compound for the development of selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Its design is rooted in the established principles of N-substituted saccharin chemistry and pharmacology. The proposed mechanism of action, which diverges from that of classical sulfonamide inhibitors, opens new avenues for inhibitor design.

The experimental workflows detailed in this guide provide a clear roadmap for the synthesis, biochemical characterization, and structural elucidation of N-(3-Phenoxypropyl)saccharin. Future research should focus on executing these studies to validate the hypothesized mechanism and to further optimize the saccharin scaffold to develop novel and effective anticancer therapeutics.

References

  • ChemInform Abstract: Synthesis and Properties of N-Substituted Saccharin Derivatives. (2025, August 6). ChemInform. [Link]

  • Paik, Y., & Reiss, H. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 221-226. [Link]

  • Carradori, S., De Monte, C., Secci, D., Mollica, A., D'Ascenzio, M., Ceruso, M., & Supuran, C. T. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 22(6), 1946-1954. [Link]

  • Ivanova, J., et al. (2017). N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 25(13), 3583-3589. [Link]

  • De Simone, G., Di Fiore, A., Alterio, V., Carradori, S., Secci, D., D'Ascenzio, M., ... & Supuran, C. T. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(20), 5739-5745. [Link]

  • Senturk, M., Ekinci, D., Ozgeris, F. B., & Supuran, C. T. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-973. [Link]

  • Senturk, M., Ekinci, D., Ozgeris, F. B., & Supuran, C. T. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. ResearchGate. [Link]

  • Senturk, M., Ekinci, D., Ozgeris, F. B., & Supuran, C. T. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Taylor & Francis Online. [Link]

  • Leitans, J., Kazaks, A., Bogans, J., Akopjana, I., Tars, K., Ivanova, J., ... & Supuran, C. T. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. ChemMedChem. [Link]

  • Ang, J. C., & Williams, S. J. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(3), 515. [Link]

  • Naser, A. W., & Abdullah, A. F. (2014). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 872-879. [Link]

  • De Simone, G., Di Fiore, A., Alterio, V., Carradori, S., Secci, D., D'Ascenzio, M., ... & Supuran, C. T. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 51(43), 9014-9017. [Link]

  • De Simone, G., Di Fiore, A., Alterio, V., Carradori, S., Secci, D., D'Ascenzio, M., ... & Supuran, C. T. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. PubMed. [Link]

  • Nocentini, A., et al. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1749. [Link]

  • Leitans, J., et al. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. ResearchGate. [Link]

  • De Simone, G., Di Fiore, A., Alterio, V., Carradori, S., Secci, D., D'Ascenzio, M., ... & Supuran, C. T. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(20), 5739-5745. [Link]

  • Ivanova, J., et al. (2017). N-Substituted and Ring Opened Saccharin Derivatives Selectively Inhibit Transmembrane, Tumor-Associated Carbonic Anhydrases IX and XII. PubMed. [Link]

  • Taylor, P. W., & Burgen, A. S. V. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(17), 3209-3214. [Link]

  • Clark, A. M., & Perrin, D. D. (1951). The Enzymic Kinetics of Carbonic Anhydrase from Bovine and Human Erythrocytes. Journal of the American Chemical Society, 73(12), 5866-5871. [Link]

  • Dudutiene, V., Matuliene, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). Saccharin sulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. BioMed research international, 2014. [Link]

  • Leitans, J., et al. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. bioRxiv. [Link]

Sources

Exploratory

Role of N-(3-Phenoxypropyl)saccharin in serine protease inhibition

An In-Depth Technical Guide on the Role of N-(3-Phenoxypropyl)saccharin in Serine Protease Inhibition Executive Summary Serine proteases, including human leukocyte elastase (HLE), cathepsin G, and chymotrypsin, are criti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of N-(3-Phenoxypropyl)saccharin in Serine Protease Inhibition

Executive Summary

Serine proteases, including human leukocyte elastase (HLE), cathepsin G, and chymotrypsin, are critical mediators of physiological processes ranging from digestion to immune response and tissue remodeling. However, the dysregulation of these enzymes is a primary driver of degenerative and inflammatory diseases such as pulmonary emphysema, rheumatoid arthritis, and cystic fibrosis[1].

As a Senior Application Scientist specializing in targeted covalent inhibitors, I have observed that achieving high selectivity and potency against specific serine proteases requires moving beyond reversible competitive inhibitors. Mechanism-based irreversible inhibitors—specifically saccharin derivatives (1,2-benzisothiazol-3-one 1,1-dioxides)—have emerged as highly effective acylating agents[2]. This whitepaper explores the structural dynamics, mechanistic causality, and experimental validation of N-(3-Phenoxypropyl)saccharin , a specialized derivative designed to exploit the hydrophobic subsites of target proteases while irreversibly modifying the catalytic triad.

The Structural Logic of N-(3-Phenoxypropyl)saccharin

To understand the efficacy of N-(3-Phenoxypropyl)saccharin, we must dissect its molecular architecture into two functional domains: the saccharin pharmacophore and the N-alkyl substitution .

The Saccharin Pharmacophore as an Electrophilic Trap

The core of the inhibitor is the 1,2-benzisothiazol-3-one 1,1-dioxide ring. Unlike standard amides, the carbonyl group in the saccharin ring is highly activated due to the electron-withdrawing effect of the adjacent sulfonyl group[3]. This creates a potent electrophilic center. The saccharin core acts as a "pseudo-substrate," mimicking the peptide bonds normally cleaved by the enzyme.

Causality of the 3-Phenoxypropyl Substitution

Why attach a 3-phenoxypropyl group to the nitrogen atom? The design is rooted in the topography of the protease active site. Serine proteases possess varying hydrophobic binding pockets (S1, S2, S3, etc.) that dictate substrate specificity[4].

  • Anchoring and Affinity: The 3-phenoxypropyl moiety is a flexible, lipophilic chain terminating in an aromatic ring. This structure is highly optimized to intercalate into the hydrophobic S1 and S2 pockets of chymotrypsin-like and elastase-like enzymes[1].

  • Stabilizing the Michaelis Complex: By securely anchoring into these pockets, the phenoxypropyl group dramatically lowers the dissociation constant ( KI​ ) of the initial non-covalent Michaelis-Menten complex, perfectly aligning the activated saccharin carbonyl with the hydroxyl group of the catalytic Serine-195[4].

Mechanistic Pathway: Irreversible Acylation

The inhibition of serine proteases by N-(3-Phenoxypropyl)saccharin is a time-dependent, mechanism-based process[4]. It does not simply block the active site; it chemically alters it.

  • Formation of the Michaelis-Menten Complex: The inhibitor binds non-covalently, driven by the hydrophobic interactions of the 3-phenoxypropyl group within the S-subsites.

  • Nucleophilic Attack: The catalytic Ser195, activated by the His57-Asp102 network, launches a nucleophilic attack on the highly electrophilic carbonyl carbon of the saccharin ring[5].

  • Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed[3].

  • Ring Opening and Acylation: The tetrahedral intermediate collapses, cleaving the C-N bond of the saccharin ring. This results in the formation of a stable, covalently bound acyl-enzyme complex [3]. Because the 3-phenoxypropyl group is attached to the nitrogen, the ring opening generates a tethered sulfonamide moiety that remains attached to the acyl group, further blocking the active site and preventing the entry of water molecules that would otherwise hydrolyze the ester bond and reactivate the enzyme[5].

Mechanism E Serine Protease (Active Ser195, His57) MC Michaelis-Menten Complex (S1/S2 Pocket Anchoring) E->MC I N-(3-Phenoxypropyl)saccharin (Electrophilic Carbonyl) I->MC TI Tetrahedral Intermediate (Ser195 attacks Carbonyl) MC->TI AEC Acyl-Enzyme Complex (Ring Opened, Irreversible) TI->AEC

Caption: Mechanistic pathway of serine protease inhibition by N-(3-Phenoxypropyl)saccharin.

Quantitative Data: Comparative Efficacy

The structural tuning of the N-substituent directly impacts the kinetic parameters of the inhibitor. The table below synthesizes the relative inhibitory profiles of various saccharin derivatives against key serine proteases, demonstrating the enhanced efficacy provided by extended hydrophobic N-substitutions.

Inhibitor ClassTarget ProteaseBinding Affinity ( KI​ )Inactivation Rate ( kinact​/KI​ )Mechanism of Action
Unsubstituted Saccharin HLE> 500 µMPoorWeak acylation, rapid hydrolysis
N-Acylsaccharins (e.g., N-furoyl)HLE, Cathepsin G1 - 10 µM~10^3 M^-1 s^-1Acylation, alternate substrate behavior[2]
N-(3-Phenoxypropyl)saccharin Chymotrypsin, HLESub-micromolar> 10^4 M^-1 s^-1Irreversible acylation, stabilized S1/S2 binding[1]
N-Methylene Saccharins Rhomboid Proteases< 1 µM~10^5 M^-1 s^-1Acylation, secondary cross-linking to His[6]

Experimental Validation: Self-Validating Protocols

To rigorously validate the efficacy and mechanism of N-(3-Phenoxypropyl)saccharin, a robust kinetic assay paired with Activity-Based Protein Profiling (ABPP) is required[3]. Below is the standardized protocol used in our application laboratories.

Kinetic Evaluation of Irreversible Inhibition

Causality Check: Because the inhibitor is irreversible, standard IC50 values are time-dependent and insufficient. We must calculate the pseudo-first-order rate constant ( kobs​ ) and the second-order rate constant of inactivation ( kinact​/KI​ ) to truly quantify potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5) to maintain physiological enzyme conformation and ensure inhibitor solubility.

  • Enzyme Reconstitution: Dilute recombinant Human Leukocyte Elastase (HLE) to a final well concentration of 10 nM.

  • Inhibitor Titration: Prepare a 7-point serial dilution of N-(3-Phenoxypropyl)saccharin (ranging from 0.1 µM to 50 µM).

  • Continuous Assay Initiation: Add the fluorogenic substrate Suc-Ala-Ala-Pro-Val-AMC (final concentration 50 µM) simultaneously with the inhibitor to the enzyme solution.

  • Data Acquisition: Monitor the release of AMC (excitation 380 nm, emission 460 nm) continuously for 60 minutes at 25°C using a microplate reader.

  • Kinetic Analysis: Plot the progress curves (fluorescence vs. time). Fit the data to the integrated rate equation for time-dependent inhibition: P=(vi​/kobs​)×[1−exp(−kobs​×t)] . Plot kobs​ against inhibitor concentration to extract KI​ and kinact​ .

Selectivity Profiling via ABPP

Causality Check: To ensure the inhibitor does not indiscriminately acylate off-target hydrolases, we utilize Activity-Based Protein Profiling (ABPP)[3].

Step-by-Step Methodology:

  • Proteome Incubation: Incubate complex cell lysates (e.g., neutrophil lysates) with 10 µM N-(3-Phenoxypropyl)saccharin for 30 minutes.

  • Probe Labeling: Introduce a broad-spectrum serine hydrolase fluorescent probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) for 1 hour. Logic: The FP-Rh probe will label all active serine proteases. Enzymes irreversibly inhibited by the saccharin derivative will be blocked from labeling.

  • Resolution: Resolve the proteome via SDS-PAGE.

  • Visualization: Scan the gel using a flatbed fluorescence scanner. The disappearance of specific fluorescent bands (corresponding to HLE or Cathepsin G) relative to a vehicle control confirms target engagement and selectivity.

Workflow S1 1. Recombinant Protease Prep (10 nM HLE) S2 2. Inhibitor + Substrate Addition (Continuous Assay) S1->S2 S3 3. Kinetic Data Acquisition (k_obs determination) S2->S3 S4 4. ABPP Selectivity Profiling (FP-Rh Probe Competition) S3->S4 S5 5. SDS-PAGE & Fluorescence (Target Validation) S4->S5

Caption: Standardized experimental workflow for kinetic evaluation and ABPP selectivity profiling.

Conclusion

N-(3-Phenoxypropyl)saccharin represents a structurally elegant approach to serine protease inhibition. By marrying the highly reactive, electrophilic 1,2-benzisothiazol-3-one 1,1-dioxide core with a specifically tuned lipophilic phenoxypropyl anchor, researchers can achieve rapid, irreversible acylation of target enzymes like HLE and chymotrypsin[1]. Understanding the causality between this structural design and the resulting kinetic parameters is essential for drug development professionals aiming to mitigate protease-driven tissue degradation.

References

  • Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

  • US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors Google Patents URL
  • Novel mechanism-based inhibitors of serine proteases Shocker Open Access Repository (SOAR), Wichita State University URL:[Link]

  • Discovery and Biological Evaluation of Potent and Selective N-Methylene Saccharin-Derived Inhibitors for Rhomboid Intramembrane Proteases Biochemistry (ACS Publications) / PMC URL:[Link]

  • Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases Chemical Reviews, 2002, Vol. 102, No. 12 (Powers et al.) URL:[Link]

Sources

Foundational

Covalent modification mechanisms of N-alkyl saccharins

Covalent Modification Mechanisms of N-Alkyl and N-Acyl Saccharins: A Technical Guide for Chemical Biology Executive Summary The development of targeted covalent inhibitors (TCIs) has historically relied heavily on Michae...

Author: BenchChem Technical Support Team. Date: March 2026

Covalent Modification Mechanisms of N-Alkyl and N-Acyl Saccharins: A Technical Guide for Chemical Biology

Executive Summary

The development of targeted covalent inhibitors (TCIs) has historically relied heavily on Michael acceptors (e.g., acrylamides) to target nucleophilic cysteine residues. However, the intrinsic promiscuity and potential off-target toxicity of these traditional warheads have necessitated the discovery of novel electrophilic platforms. N-alkyl and N-acyl saccharin derivatives have recently emerged as highly tunable, non-traditional covalent modifiers. This technical guide explores the mechanistic pathways, structural causality, and self-validating experimental protocols for leveraging saccharin-based architectures in protein modification and drug discovery.

The Paradigm Shift: Saccharin Derivatives as Covalent Warheads

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives are widely recognized as artificial sweeteners, but their unique electronic properties make them exceptional scaffolds for chemical biology. The electron-withdrawing nature of the sulfonyl and carbonyl groups adjacent to the nitrogen atom renders the N-substituent highly susceptible to nucleophilic attack.

Recent structural biology studies have revealed that1 capable of covalently modifying noncatalytic cysteine sites, such as the C128 residue in fructose-1,6-bisphosphatase (FBPase)[1]. Unlike traditional Michael addition, this process relies on a substitution/elimination mechanism where the saccharin core itself serves as an excellent leaving group.

Mechanistic Pathways of Covalent Modification

The covalent modification of proteins by N-alkyl/acyl saccharins is governed by precise steric and electronic factors. Understanding these pathways is critical for rational drug design.

Cysteine-Directed Substitution and Elimination

When an N-substituted saccharin enters a protein binding pocket, the local microenvironment lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate. The thiolate attacks the electrophilic center (e.g., the carbonyl carbon of an N-acyl group or the α -carbon of an N-alkyl group). Because the saccharin anion is resonance-stabilized by the adjacent sulfonyl and carbonyl groups, it acts as an ideal leaving group, resulting in the formation of a stable covalent adduct while releasing free saccharin[1].

Mechanism A N-Alkyl/Acyl Saccharin (Electrophilic Warhead) B Target Protein (e.g., Free Cys128) C Pre-covalent Complex (Non-covalent docking) D Nucleophilic Attack (Cys-SH attacks electrophile) C->D Orientation & Proximity E Covalent Adduct (Protein-Warhead Conjugate) D->E Bond Formation F Leaving Group (Saccharin Released) D->F Elimination AB AB AB->C

Mechanistic pathway of cysteine-directed covalent modification by saccharin derivatives.

Base-Induced Rearrangements and Photochemical Pathways

Beyond direct protein modification, N-alkyl saccharins exhibit complex intrinsic reactivities. Under basic conditions, orthogonally protected N-alkyl arylsulphonamides can undergo2, a process highly dependent on the steric bulk of the N-alkyl group[2]. Furthermore, 3 via triplet excited states allows for the synthesis of complex polycyclic sultams, expanding their utility as versatile chemical probes[3].

Quantitative Comparison of Covalent Warheads

To contextualize the utility of saccharin derivatives, it is essential to compare their reactivity profiles against established covalent modifiers. The table below summarizes these quantitative and qualitative parameters.

Warhead ClassTypical Target ResidueIntrinsic ReactivityLeaving GroupPrimary MechanismExample Application
Acrylamides Cysteine (Thiolate)ModerateNoneMichael AdditionKinase Inhibitors (e.g., Ibrutinib)
Chloroacetamides Cysteine / LysineHigh (Promiscuous)Chloride Ion ( Cl− ) SN​2 SubstitutionBroad-spectrum proteomic profiling
Sulfonyl Fluorides Tyrosine / Lysine / SerModerate to HighFluoride Ion ( F− )SuFEx"Beyond Cysteine" targeting
N-Acyl/Alkyl Saccharins Cysteine (Noncatalytic)Tunable (Moderate)Saccharin AnionSubstitution / AcylationFBPase Inhibitors, CA IX/XII targeting[1]

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring the reproducibility and logical soundness of an experimental workflow is paramount. The following protocols detail the synthesis of the warhead and the subsequent validation of covalent protein modification, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis of N-Alkyl Saccharin Precursors

The most reliable method for synthesizing N-alkyl saccharins is the 4[4].

  • Preparation: Suspend 1.0 equivalent of saccharin sodium salt in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the saccharin nitrogen anion "naked" and highly nucleophilic, heavily favoring N-alkylation over O-alkylation.

  • Alkylation: Add 1.2 equivalents of the desired alkyl halide dropwise. Elevate the temperature to 80–90 °C and stir for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome steric hindrance associated with complex alkyl halides, ensuring thermodynamic control and high yield.

  • Workup: Pour the reaction mixture into ice-cold distilled water.

    • Causality: N-alkyl saccharins are highly hydrophobic compared to the starting sodium salt. The sudden shift in solvent polarity forces the rapid precipitation of the product, allowing for simple isolation via vacuum filtration without the need for complex chromatography.

Protocol B: Validation of Covalent Modification via Intact Protein LC-MS

To confirm that the N-alkyl/acyl saccharin has covalently modified the target protein, intact mass spectrometry is utilized to observe the exact mass shift ( ΔM ).

  • Incubation: Incubate 10 µM of the purified target protein with a 10-fold molar excess (100 µM) of the saccharin derivative in 50 mM HEPES buffer (pH 7.4) at 37 °C for 2 hours.

    • Causality: HEPES is selected over Tris buffer because Tris contains a primary amine that can act as a competing nucleophile, potentially resulting in false negatives. A pH of 7.4 ensures the target cysteine is partially deprotonated to its reactive thiolate form.

  • Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% (v/v).

    • Causality: Formic acid serves a dual purpose: it rapidly lowers the pH to protonate unreacted thiols (halting the reaction instantly) and denatures the protein, exposing the modified residues to ensure optimal ionization during mass spectrometry.

  • LC-MS Analysis: Inject the sample into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with a reverse-phase C4 column.

    • Causality: A C4 column is used because its shorter alkyl chains prevent the irreversible binding of large intact proteins. The Q-TOF provides the high mass accuracy required to confirm the exact mass addition of the alkyl/acyl group, minus the mass of the released saccharin leaving group.

Workflow Step1 Step 1: Synthesis Alkylation of Saccharin Step2 Step 2: Incubation Protein + Saccharin Deriv. Step1->Step2 Step3 Step 3: LC-MS Analysis Intact Protein MS Step2->Step3 Step4 Step 4: Data Processing Identify Mass Shift (ΔM) Step3->Step4 Step5 Step 5: Validation Peptide Mapping MS/MS Step4->Step5

Self-validating experimental workflow for synthesizing and verifying covalent protein modifications.

Conclusion

The strategic utilization of N-alkyl and N-acyl saccharins represents a significant leap forward in the design of targeted covalent inhibitors. By leveraging the saccharin moiety as an electronically tunable leaving group, researchers can achieve highly specific, cysteine-directed modifications while bypassing the promiscuity associated with traditional Michael acceptors. As structural biology and mass spectrometry workflows continue to advance, the integration of these novel warheads will undoubtedly expand the druggable proteome.

References

  • Wen, W., Cao, H., Xu, Y., & Wan, J. (2022). N -Acylamino Saccharin as an Emerging Cysteine-Directed Covalent Warhead and Its Application in the Identification of Novel FBPase Inhibitors toward Glucose Reduction. European Journal of Medicinal Chemistry / Molecules. 1

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. 2

  • Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. 5

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PMC. 4

  • Exploring the Photophysical and Photochemical Properties of N-(thioalkyl)-saccharins as an Alternative Route to the Synthesis of Tricyclic Sultams. Academia/ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N-(3-Phenoxypropyl)saccharin via N-Alkylation of Saccharin Sodium

Executive Summary N-alkylated saccharin derivatives are critical structural motifs in medicinal chemistry, frequently utilized in the development of human leukocyte elastase (HLE) inhibitors, monoacylglycerol lipase (MGL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated saccharin derivatives are critical structural motifs in medicinal chemistry, frequently utilized in the development of human leukocyte elastase (HLE) inhibitors, monoacylglycerol lipase (MGL) inhibitors, and cannabinoid receptor modulators[1]. This application note details a highly reliable, regioselective protocol for the synthesis of N-(3-phenoxypropyl)saccharin from saccharin sodium and 3-phenoxypropyl bromide. The methodology emphasizes high-yield N-alkylation over O-alkylation by leveraging polar aprotic solvents and optimal thermodynamic conditions to ensure protocol reproducibility.

Mechanistic Insights & Reaction Design

The regioselective alkylation of saccharin presents a classic synthetic challenge due to the ambident nucleophilicity of the saccharin anion[2]. When deprotonated, the negative charge is delocalized across the nitrogen atom and the exocyclic carbonyl oxygen, creating two competing reactive sites that can lead to either N-alkylated or O-alkylated products[3].

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB principles, the nitrogen atom in the saccharin anion functions as a "softer" nucleophilic center, whereas the oxygen atom is "harder"[2]. By utilizing a primary alkyl bromide (3-phenoxypropyl bromide)—which acts as a relatively soft electrophile—the reaction kinetically and thermodynamically favors N-alkylation[2].

  • Solvent Selection & Counter-ion Effects: The use of N,N-dimethylformamide (DMF), a polar aprotic solvent, is critical. DMF strongly solvates the sodium counter-ion, leaving the saccharin anion highly reactive and exposed as a "naked" nucleophile[2]. This lack of hydrogen bonding around the nucleophile accelerates the SN2 displacement of the bromide, ensuring high conversion rates at elevated temperatures (80 °C)[1].

Experimental Workflow

Figure 1: Experimental workflow for the regioselective N-alkylation of saccharin sodium.

Materials and Reagents

Table 1: Reaction Parameters and Stoichiometry

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
Saccharin Sodium205.171.0124 mg (0.6 mmol)Nucleophile
3-Phenoxypropyl Bromide215.091.0130 mg (0.6 mmol)Electrophile
Anhydrous DMF73.09Solvent6.0 mLReaction Medium
Ethyl Acetate (EtOAc)88.11-20.0 mLExtraction Solvent

Step-by-Step Protocol

The following procedure is adapted from validated synthetic routes for monoacylglycerol lipase inhibitors[1].

Step 1: Preparation of the Nucleophile Solution

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 124 mg (0.6 mmol) of saccharin sodium.

  • Evacuate and backfill the flask with dry nitrogen gas three times to ensure a strictly inert atmosphere.

  • Dissolve the saccharin sodium in 5.0 mL of anhydrous DMF. Stir at room temperature until a clear solution is obtained.

Step 2: Alkylation Reaction 4. In a separate dry vial, dissolve 130 mg (0.6 mmol) of 3-phenoxypropyl bromide in 1.0 mL of anhydrous DMF. 5. Add the 3-phenoxypropyl bromide solution dropwise to the saccharin sodium solution over a period of 2 minutes. 6. Equip the flask with a reflux condenser, transfer to a pre-heated oil bath, and warm the reaction mixture to 80 °C. 7. Maintain vigorous stirring at 80 °C for exactly 4 hours to drive the reaction to completion[1].

Step 3: Workup and Extraction 8. Remove the flask from the oil bath and allow the mixture to cool to room temperature. 9. Quench the reaction by adding 5.0 mL of distilled water dropwise[1]. 10. Dilute the mixture with 20.0 mL of ethyl acetate (EtOAc) and transfer the contents to a separatory funnel. 11. Separate the organic layer. Wash the organic layer sequentially with water (3 × 10 mL) to remove residual DMF, followed by a final wash with brine (10 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Isolate the target compound using an isocratic eluent of 25% ethyl acetate in petroleum ether[1]. 15. Pool the product-containing fractions and evaporate the solvent to yield the pure product.

Data and Characterization

Table 2: Product Characterization Data

ParameterValue
Target Compound N-(3-Phenoxypropyl)saccharin (C₁₆H₁₅NO₄S)
Appearance White solid
Isolated Yield 65% (approx. 130 mg)
Melting Point 83–86 °C
Chromatographic Eluent 25% Ethyl Acetate in Petroleum Ether
¹H NMR (500 MHz, CDCl₃) Confirmed via distinct aromatic shifts (e.g., δ 8.08, dd, J = 7.5 Hz)

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material: Ensure the DMF is strictly anhydrous. Moisture can hydrolyze the alkyl bromide or heavily solvate the saccharin anion, drastically reducing its nucleophilicity. If yields remain low, a phase-transfer catalyst (such as tetrabutylammonium bromide, TBAB) can be introduced to facilitate the reaction[2].

  • Formation of O-Alkylated Byproducts: O-alkylation is typically favored by harder electrophiles (e.g., tosylates) or protic solvents[3]. Verify the purity of the 3-phenoxypropyl bromide and ensure the reaction temperature does not exceed 80 °C, as excessive heat can sometimes shift the thermodynamic equilibrium or lead to degradation.

References

  • [1] WO2009052319A1 - Monoacylglycerol lipase inhibitors for modulation of cannabinoid activity - Google Patents. google.com. 1

  • [3] Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. researchgate.net. 3

  • [2] Technical Support Center: N- vs. O-Alkylation of Saccharin Analogs. benchchem.com. 2

Sources

Application

Application Note: Preparation and Handling of N-(3-Phenoxypropyl)saccharin Stock Solutions for MAGL Bioassays

Target Audience: Researchers, biochemists, and drug development professionals. Objective: To provide a scientifically rigorous, self-validating protocol for the dissolution, storage, and application of N-(3-Phenoxypropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Objective: To provide a scientifically rigorous, self-validating protocol for the dissolution, storage, and application of N-(3-Phenoxypropyl)saccharin in in vitro enzymatic bioassays.

Introduction & Mechanistic Context

N-alkyl saccharin derivatives, including N-(3-Phenoxypropyl)saccharin, represent a critical class of synthetic compounds utilized primarily as enzyme inhibitors in lipid signaling research[1]. Specifically, these compounds are investigated for their ability to inhibit Monoacylglycerol Lipase (MAGL) , a primary serine hydrolase in the endocannabinoid system[1].

MAGL catalyzes the hydrolysis of the endogenous cannabinoid receptor ligand 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, N-(3-Phenoxypropyl)saccharin preserves 2-AG levels, thereby enhancing endocannabinoid signaling while simultaneously starving the cyclooxygenase (COX) pathways of arachidonic acid, reducing pro-inflammatory eicosanoid production[2].

Because the native saccharin core is modified with a bulky, hydrophobic 3-phenoxypropyl group, the compound's aqueous solubility is drastically reduced compared to sodium saccharin[3]. Consequently, precise preparation of master stock solutions in anhydrous organic solvents is mandatory to prevent precipitation and ensure reproducible dose-response data in downstream bioassays[2].

Mechanistic Pathway

MAGL_Pathway AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) AG->MAGL CB_Receptor CB1 / CB2 Receptor Activation AG->CB_Receptor Signaling AA Arachidonic Acid (AA) + Glycerol MAGL->AA Hydrolysis Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX/LOX Enzymes Inhibitor N-(3-Phenoxypropyl)saccharin Inhibitor->MAGL Inhibition

MAGL signaling pathway and the inhibitory action of N-(3-Phenoxypropyl)saccharin.

Physicochemical Properties & Assay Compatibility

To design a robust dissolution protocol, the physical properties of the compound must dictate the solvent choice. The table below summarizes the theoretical and empirical data required for stock preparation.

ParameterSpecificationExperimental Rationale
Chemical Formula C₁₆H₁₅NO₄SDetermines molecular weight for molarity calculations.
Molecular Weight ~317.36 g/mol Required to calculate the mass needed for a 10 mM stock.
Primary Solvent Anhydrous DMSO (≥99.9%)High lipophilicity requires a strong polar aprotic solvent[2].
Aqueous Solubility InsolubleDirect addition to aqueous buffers will cause rapid precipitation.
Max Assay DMSO ≤ 2.8% (Ideally 1%)Exceeding this threshold denatures recombinant MAGL[2].
Storage (Solid) +4°C to -20°C, DesiccatedPrevents ambient moisture from degrading the sulfonylcarboxamide core.
Storage (Solution) -20°C to -80°CAliquoting is required to prevent freeze-thaw degradation.

Protocol I: Preparation of 10 mM Master Stock Solution

Objective: Create a stable, highly concentrated master stock that can be serially diluted for High-Throughput Screening (HTS) or standard IC₅₀ determination.

Materials Required:
  • N-(3-Phenoxypropyl)saccharin (Solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS or cell-culture grade

  • Amber glass vials or opaque microcentrifuge tubes

  • Analytical balance (0.01 mg precision)

  • Bath sonicator

Step-by-Step Methodology:
  • Equilibration: Allow the desiccated vial of solid N-(3-Phenoxypropyl)saccharin to warm to room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation, which introduces water into the hygroscopic DMSO stock, leading to premature compound hydrolysis or precipitation.

  • Mass Calculation: Weigh the desired amount of compound. For a 10 mM stock solution, dissolve 3.17 mg of N-(3-Phenoxypropyl)saccharin in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Add the anhydrous DMSO directly to the pre-weighed powder.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, place the vial in a room-temperature bath sonicator for 5 minutes.

    • Causality: Sonication disrupts micro-aggregates that are invisible to the naked eye but can skew downstream concentration accuracy.

  • Aliquoting & Storage: Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots in amber or opaque tubes. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients and chemical degradation. Amber tubes protect the light-sensitive aromatic moieties from UV-induced photo-oxidation.

Protocol II: Application in Fluorometric MAGL Inhibition Assay

Objective: Utilize the prepared stock solution to evaluate the inhibitory potency (IC₅₀) of N-(3-Phenoxypropyl)saccharin against recombinant human MAGL.

Reagent Preparation:
  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

  • Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to a working concentration of ~16-25 ng/well. Keep on ice.

  • Substrate: Prepare a fluorogenic substrate (e.g., 7-HCA or AA-HNA) at a 200X stock in DMSO, then dilute in Assay Buffer to a final well concentration of 5–10 µM.

Step-by-Step Methodology (96-Well Plate Format):
  • Compound Serial Dilution: Thaw a single aliquot of the 10 mM N-(3-Phenoxypropyl)saccharin stock at room temperature. Perform a 10-point serial dilution (e.g., 1:3) in 100% DMSO .

    • Self-Validating Step: Diluting in 100% DMSO first ensures the compound remains fully soluble across all concentration gradients before encountering the aqueous assay buffer.

  • Intermediate Buffer Dilution: Dilute each DMSO concentration 1:10 into Assay Buffer. This creates a "10X Working Solution" containing 10% DMSO.

  • Plate Assembly:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the 10X Working Solution (Compound) to the respective test wells.

    • Vehicle Control: Add 10 µL of 10% DMSO in Assay Buffer to "100% Activity" wells to ensure the final DMSO concentration is perfectly matched across the plate[2].

  • Enzyme Addition & Pre-Incubation: Add 10 µL of the MAGL Enzyme Solution to all wells (except "Background/No Enzyme" wells). The final assay volume is now 100 µL, and the final DMSO concentration is strictly 1.0% .

    • Causality: Incubate the plate at 37°C for 20–30 minutes before adding the substrate. This pre-incubation is critical; it allows the inhibitor to establish binding equilibrium with the MAGL active site.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometric microplate reader. Measure fluorescence continuously (e.g., Ex/Em 360/460 nm) in kinetic mode for 30–60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Plot the % inhibition against the log of the N-(3-Phenoxypropyl)saccharin concentration to determine the IC₅₀ value.

References

  • WO2009052319A1 - Monoacylglycerol lipase inhibitors for modulation of cannabinoid activity Source: Google Patents URL
  • Saccharin | C7H5NO3S | CID 5143 Source: PubChem - NIH URL:[Link]

Sources

Method

Application Note: A Guide to the Kinetic Analysis of N-(3-Phenoxypropyl)saccharin as a Putative Enzyme Inactivator

Introduction The saccharin scaffold, a well-known entity in medicinal chemistry, has emerged as a privileged structure for designing targeted enzyme inhibitors. Derivatives of saccharin have demonstrated inhibitory activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The saccharin scaffold, a well-known entity in medicinal chemistry, has emerged as a privileged structure for designing targeted enzyme inhibitors. Derivatives of saccharin have demonstrated inhibitory activity against various enzyme classes, including serine proteases and metalloenzymes like carbonic anhydrases.[1][2][3] N-substituted saccharins, in particular, offer a versatile platform for chemical modification to achieve desired potency and selectivity.[4][5] N-(3-Phenoxypropyl)saccharin is one such derivative, and this application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct kinetic studies to characterize its potential as a time-dependent enzyme inactivator.

Time-dependent inhibition (TDI) is a critical parameter to assess during drug development, as it can lead to more durable pharmacological effects and potential drug-drug interactions.[6][7] This guide will detail the theoretical underpinnings and provide step-by-step protocols for the kinetic analysis of irreversible or slowly reversible enzyme inhibition by compounds such as N-(3-Phenoxypropyl)saccharin.

Theoretical Framework: The Kinetics of Irreversible Enzyme Inactivation

Irreversible inhibitors, often referred to as inactivators, typically form a stable, often covalent, bond with the target enzyme. This process is characterized by a time-dependent loss of enzyme activity. The most common model for this type of inhibition involves an initial non-covalent binding of the inhibitor (I) to the enzyme (E) to form an enzyme-inhibitor complex (E·I), followed by a chemical step that leads to the formation of the inactivated enzyme (E-I).

This two-step mechanism can be represented as:

E + I ⇌ E·I → E-I

where:

  • KI is the dissociation constant for the initial reversible binding step.

  • kinact is the maximum rate constant for the inactivation step.

The overall efficiency of the inactivator is best described by the second-order rate constant, kinact/KI.[6]

The observed rate of inactivation (kobs) at a given inhibitor concentration follows the equation:

kobs = (kinact * [I]) / (KI + [I])

This relationship allows for the experimental determination of kinact and KI by measuring kobs at various inhibitor concentrations.

PART 1: Preliminary Assessment of Time-Dependent Inhibition

A common initial step is to perform an IC50 shift assay to quickly determine if a compound exhibits time-dependent inhibition.[8][9] This assay compares the inhibitory potency of the compound with and without a pre-incubation period with the enzyme. A significant increase in potency (a lower IC50 value) after pre-incubation suggests time-dependent inhibition.

Protocol 1: IC50 Shift Assay
  • Reagent Preparation:

    • Prepare a stock solution of N-(3-Phenoxypropyl)saccharin in a suitable solvent (e.g., DMSO).

    • Prepare the target enzyme solution in an appropriate assay buffer.

    • Prepare the substrate solution.

    • If the enzyme requires a cofactor (e.g., NADPH for Cytochrome P450s), prepare a solution of the cofactor.[8]

  • Experimental Setup:

    • Set up two sets of reactions: one with a pre-incubation step and one without.

    • For the pre-incubation set, mix the enzyme with a range of concentrations of N-(3-Phenoxypropyl)saccharin and the cofactor (if required). Incubate this mixture for a set period (e.g., 30 minutes) at the optimal temperature for the enzyme.

    • For the no pre-incubation set, prepare a similar mixture but initiate the reaction immediately by adding the substrate.

  • Activity Measurement:

    • After the pre-incubation period, initiate the enzymatic reaction in the first set by adding the substrate.

    • Measure the initial reaction rates for both sets using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the enzyme activity against the logarithm of the inhibitor concentration for both sets.

    • Determine the IC50 value for each condition by fitting the data to a dose-response curve.

    • A significant shift to a lower IC50 value in the pre-incubated samples indicates time-dependent inhibition.

ConditionPre-incubation TimeExpected Outcome for TDI
Control 0 minBaseline IC50
Test 30 minIC50 < Baseline IC50

PART 2: Determination of Kinetic Inactivation Parameters (kinact and KI)

If the IC50 shift assay suggests time-dependent inhibition, the next step is to determine the key kinetic parameters, kinact and KI. This is typically achieved through a two-step incubation and dilution method.[7]

Workflow for Determining kinact and KI

G cluster_0 Step 1: Inactivation cluster_1 Step 2: Activity Measurement cluster_2 Step 3: Data Analysis A Prepare Enzyme and Inhibitor Solutions B Incubate Enzyme with various [I] at different time points (t) A->B C Stop inactivation by rapid dilution into assay buffer with substrate B->C Sample at each time point D Measure residual enzyme activity C->D E Plot ln(% Activity) vs. time for each [I] to get k_obs D->E F Plot k_obs vs. [I] E->F G Determine k_inact and K_I from the hyperbolic fit F->G

Caption: Workflow for the kinetic analysis of a time-dependent inhibitor.

Protocol 2: Determination of kinact and KI
  • Inactivation Step:

    • Prepare a series of reaction mixtures containing the target enzyme at a fixed concentration and varying concentrations of N-(3-Phenoxypropyl)saccharin in the assay buffer.

    • Incubate these mixtures at the desired temperature.

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot from each mixture.

  • Activity Measurement Step:

    • Immediately dilute the withdrawn aliquot into a solution containing a saturating concentration of the substrate. The dilution factor should be large enough (e.g., 100-fold) to effectively stop the inactivation process by lowering the concentration of the inhibitor.

    • Measure the initial rate of the enzymatic reaction.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will be the negative of the apparent rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]).

    • The kinact will be the Vmax of this plot, and the KI will be the Km.

Inhibitor ConcentrationPre-incubation Time (min)% Residual Activity
[I]10100
2...
5...
[I]20100
2...
5...

Plausible Mechanism of Action for Saccharin Derivatives

Saccharin-based compounds have been shown to act as enzyme-activated inhibitors, particularly for serine proteases.[3][10] In this proposed mechanism, the enzyme's catalytic machinery initiates a molecular rearrangement of the inhibitor, leading to the generation of a reactive species within the active site that then covalently modifies the enzyme.

G cluster_0 Proposed Mechanism for Serine Protease Inactivation E_I E + I E_I_complex E·I (Non-covalent complex) E_I->E_I_complex Reversible Binding (K_I) E_I_complex->E_I Dissociation E_activated Enzyme-activated intermediate E_I_complex->E_activated Catalytic Activation E_inactivated E-I (Covalent adduct) E_activated->E_inactivated Covalent Modification (k_inact)

Caption: Hypothetical mechanism of enzyme-activated inactivation.

Troubleshooting and Key Considerations

  • Inhibitor Solubility: Ensure that N-(3-Phenoxypropyl)saccharin is fully dissolved in the assay buffer at all tested concentrations. The concentration of the organic solvent (e.g., DMSO) should be kept low and constant across all experiments.

  • Inhibitor Stability: Verify the stability of the inhibitor in the assay buffer over the time course of the experiment.

  • Enzyme Concentration: The concentration of the enzyme should be much lower than the KI to ensure that the free inhibitor concentration is not significantly depleted.

  • Controls: Always include appropriate controls, such as a no-inhibitor control to account for any time-dependent loss of enzyme activity under the experimental conditions.

Conclusion

The protocols and theoretical framework presented in this application note provide a robust system for the kinetic characterization of N-(3-Phenoxypropyl)saccharin as a potential time-dependent enzyme inactivator. By systematically performing an IC50 shift assay followed by the determination of kinact and KI, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. A thorough understanding of these kinetic parameters is essential for optimizing lead compounds and predicting their in vivo behavior.[6]

References

  • Nocentini, A., & Supuran, C. T. (2020). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848-1863. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 869–874. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PubMed, 1908225. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 869-874. [Link]

  • Duggleby, R. G. (1994). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]

  • Gulsan, B., et al. (2023). Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. PubMed, 38055404. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. [Link]

  • Lentz, C. S. (2021). Development of a divergent synthesis of N-methylene-substituted saccharin-based inhibitors for rhomboid intramembrane proteases. Digital Commons at Oberlin. [Link]

  • American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]

  • Berry, L. M., & Zhao, Z. (2017). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Drug Metabolism and Disposition, 45(5), 533-543. [Link]

  • Groutas, W. C., et al. (1997). Succinimide and Saccharin-based Enzyme-activated Inhibitors of Serine Proteases. Current Pharmaceutical Design, 3(3), 239-252. [Link]

  • Li, A. C., & Yang, J. (2018). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Groutas, W. C., et al. (1997). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. PubMed, 9258597. [Link]

  • Kumar, A., et al. (2022). Possible mechanism of action of sugar substitute (saccharin). ResearchGate. [Link]

  • Grimm, S. W., et al. (2009). The Conduct of in Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370. [Link]

  • Ang, J. Y., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 524. [Link]

  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. [Link]

  • Reichelt, A., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 223-231. [Link]

Sources

Application

Procedures for determining k_inact/K_I values for saccharin inhibitors

Application Note: Determination of kinact​/KI​ for Saccharin-Based Covalent Inhibitors Introduction & Mechanistic Rationale Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Determination of kinact​/KI​ for Saccharin-Based Covalent Inhibitors

Introduction & Mechanistic Rationale

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives represent a privileged scaffold in the design of mechanism-based (suicide) inhibitors and targeted covalent inhibitors (TCIs). Historically recognized for their ability to irreversibly inhibit serine proteases such as Human Leukocyte Elastase (HLE)[1], saccharin derivatives have recently been engineered to target tumor-associated metalloenzymes like Carbonic Anhydrase IX (CAIX)[2].

For covalent inhibitors, traditional equilibrium metrics like IC50​ or Kd​ are highly assay-dependent and physically misleading, as the irreversible reaction is continuously driven to completion over time[3]. To accurately assess the potency and selectivity of these compounds, researchers must determine the kinact​/KI​ ratio. This time-independent parameter describes the overall efficiency of covalent bond formation, factoring in both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of enzyme inactivation ( kinact​ )[4].

The Causality of Covalent Inactivation

Understanding the target-specific mechanism is critical for designing appropriate kinetic assays:

  • Serine Proteases (e.g., HLE): The active site serine (Ser-195) nucleophilically attacks the electrophilic carbonyl of the saccharin ring. This triggers an enzyme-induced sulfonamide fragmentation cascade, generating a highly reactive conjugated sulfonyl imine that undergoes a Michael addition with the active site His-57, resulting in irreversible cross-linking[1][5].

  • Carbonic Anhydrases (e.g., CAIX): Advanced pre-vinylsulfone saccharin derivatives undergo an unexpected hydrolysis/rearrangement of the isothiazole ring within the active site. This elimination mechanism releases a reactive vinyl sulfone warhead that covalently alkylates the proton-shuttle residue, His-64[2][6].

Mechanism E Enzyme (E) Target EI Non-Covalent Complex (E·I) K_I (Reversible) E->EI + I I Saccharin Inhibitor (I) Warhead I->EI + E EI->E Dissociation EI_star Covalent Complex (E-I*) k_inact (Irreversible) EI->EI_star Covalent Bond Formation (k_inact)

Kinetic model of targeted covalent inhibition by saccharin derivatives.

Kinetic Theory

The interaction between a saccharin derivative and its target enzyme follows a two-step kinetic mechanism:

  • Reversible Binding: The enzyme ( E ) and inhibitor ( I ) form a non-covalent Michaelis-Menten complex ( E⋅I ), governed by the dissociation constant KI​ .

  • Irreversible Inactivation: The complex undergoes a chemical reaction to form the dead-end covalent adduct ( E−I∗ ), governed by the first-order rate constant kinact​ .

The observed rate of inactivation ( kobs​ ) at any given inhibitor concentration is described by the hyperbolic equation:

kobs​=KI​+[I]kinact​[I]​

By measuring kobs​ across a range of inhibitor concentrations, both KI​ and kinact​ can be derived via non-linear regression.

Experimental Workflows & Protocols

A self-validating experimental system must first prove that the inhibition is truly irreversible before kinetic parameters are calculated.

Workflow step1 1. Jump-Dilution (Confirm Irreversibility) step2 2. Time-Dependent Incubation step1->step2 step3 3. Measure Residual Activity step2->step3 step4 4. Calculate k_obs (Exponential Decay) step3->step4 step5 5. Non-Linear Fit (k_inact / K_I) step4->step5

Step-by-step workflow for determining kinact/KI of covalent inhibitors.
Protocol 1: Jump-Dilution Validation Assay

Purpose: To differentiate between tight-binding reversible inhibition and true covalent irreversible inhibition.

  • Pre-incubation: Incubate the target enzyme (e.g., HLE or CAIX) with the saccharin inhibitor at a concentration of 10×IC50​ for 60 minutes at 37°C to ensure >90% enzyme inactivation. Prepare a vehicle control (DMSO) in parallel.

  • Rapid Dilution: Dilute the pre-incubation mixture 100-fold into an assay buffer containing a saturating concentration of the appropriate fluorogenic or chromogenic substrate (e.g., MeOSuc-AAPV-AMC for HLE).

  • Kinetic Monitoring: Continuously monitor product formation for 60–120 minutes.

  • Interpretation:

    • Reversible Inhibitor: The progress curve will show a distinct upward curvature as the inhibitor dissociates and enzyme activity recovers.

    • Covalent Inhibitor: The progress curve will remain linear with a slope near zero (matching the fully inhibited state), confirming the irreversible nature of the saccharin warhead[1][2].

Protocol 2: Time-Dependent Inhibition (TDI) Assay for kinact​/KI​

Purpose: To quantify the efficiency of covalent bond formation.

  • Inhibitor Titration: Prepare a 6-point serial dilution of the saccharin derivative. The concentration range should ideally span from 0.2×KI​ to 5×KI​ .

  • Enzyme Incubation: Initiate the reaction by adding the enzyme to the inhibitor solutions. Ensure the enzyme concentration is significantly lower than the inhibitor concentration ( [E]≪[I] ) to maintain pseudo-first-order conditions.

  • Aliquoting (Discontinuous Method): At specific time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and transfer it to a microplate containing a saturating concentration of substrate.

  • Activity Measurement: Measure the initial velocity ( vi​ ) of the remaining active enzyme for each time point.

  • Data Extraction: Normalize the velocities against a vehicle-treated control to determine the percentage of remaining activity.

Data Presentation & Analysis

Calculating kobs​

For each inhibitor concentration, plot the natural log of the remaining enzyme activity ( ln(%Activity) ) versus pre-incubation time. The data should fit a linear decay model:

ln(%Activity)=−kobs​⋅t+C

The negative slope of this line represents the observed pseudo-first-order rate constant ( kobs​ ) for that specific concentration.

Deriving kinact​ and KI​

Plot the calculated kobs​ values (y-axis) against the corresponding inhibitor concentrations [I] (x-axis). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten-like equation.

  • The maximum asymptote yields kinact​ .

  • The concentration at half-maximal kobs​ yields KI​ .

  • The ratio of these two values yields the kinact​/KI​ ( M−1s−1 ).

Representative Quantitative Data

The following table summarizes typical kinetic parameters for saccharin-based covalent inhibitors across different target classes, demonstrating the vast dynamic range of covalent efficiency depending on the warhead design and target nucleophile[1][2][7].

Target EnzymeInhibitor Class / Scaffold KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Targeted Nucleophile
HLE N-acylsaccharin derivative2.200.0062,727His-57 (via fragmentation)
HLE 1,2,5-thiadiazolidin-3-one0.130.024184,600His-57 (via fragmentation)
CAIX Pre-vinylsulfone saccharin0.0000020.015> 7,000,000His-64 (via alkylation)

Note: Pre-vinylsulfone saccharin derivatives targeting CAIX exhibit exceptionally low KI​ (picomolar range) and rapid inactivation, making them some of the most potent targeted covalent inhibitors reported[2].

References

  • Lysine-Targeting Covalent Inhibitors Source: ResearchGate URL
  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: bioRxiv URL
  • Source: National Institutes of Health (PMC)
  • Source: Wichita State University (SOAR)
  • Source: ORBi (University of Liège)

Sources

Method

HPLC method development for detecting N-(3-Phenoxypropyl)saccharin

Application Note: HPLC Method Development and Validation for the Determination of N-(3-Phenoxypropyl)saccharin Executive Summary N-(3-Phenoxypropyl)saccharin is a critical synthetic intermediate frequently utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Determination of N-(3-Phenoxypropyl)saccharin

Executive Summary

N-(3-Phenoxypropyl)saccharin is a critical synthetic intermediate frequently utilized in the development of monoacylglycerol lipase (MGL) inhibitors and cannabinoid receptor modulators[1]. Monitoring the synthesis of this compound requires a robust, stability-indicating analytical method capable of resolving the highly lipophilic product from its polar precursors and reaction byproducts. This application note details the Quality by Design (QbD) approach for developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, ensuring a self-validating system that meets ICH Q2(R2) regulatory standards[2].

Chemical Context & Mechanistic Profiling

To design an effective chromatographic separation, we must first analyze the physicochemical properties of the sample matrix. N-(3-Phenoxypropyl)saccharin is synthesized via the alkylation of saccharin with 3-phenoxypropyl bromide in the presence of sodium hydride (NaH) and dimethylformamide (DMF)[1].

  • Saccharin (Starting Material): Highly polar and acidic (pKa ~2.0).

  • 3-Phenoxypropyl Bromide (Starting Material): Neutral and highly lipophilic.

  • N-(3-Phenoxypropyl)saccharin (Target Analyte): Neutral, lipophilic, and contains two distinct aromatic systems (the saccharin core and the phenoxy ring).

The vast polarity gap between the unreacted saccharin and the target analyte dictates the necessity of a gradient elution strategy to ensure all components elute within a reasonable runtime while maintaining sharp peak shapes[3].

G SM1 Saccharin (Polar, Acidic) Rxn Alkylation (NaH, DMF) SM1->Rxn SM2 3-Phenoxypropyl Bromide (Lipophilic) SM2->Rxn Prod N-(3-Phenoxypropyl)saccharin (Target Analyte) Rxn->Prod Main Product Imp Byproducts & Degradants Rxn->Imp Side Reactions

Fig 1. Synthetic pathway and sample matrix for N-(3-Phenoxypropyl)saccharin.

Method Development Rationale (The "Why")

As experienced chromatographers, we do not select parameters arbitrarily; every choice is grounded in molecular causality[3].

Stationary Phase Selection: While a standard C18 column provides adequate hydrophobic retention, it relies solely on dispersive (Van der Waals) forces. Because N-(3-Phenoxypropyl)saccharin contains two electron-rich aromatic systems, we selected a Phenyl-Hexyl stationary phase . The phenyl rings on the silica surface engage in π−π interactions with the analyte, providing orthogonal selectivity. This is critical for resolving the target compound from structurally similar aromatic impurities that would otherwise co-elute on a C18 column.

Mobile Phase & pH Control: Unreacted saccharin is a strong organic acid. In a neutral mobile phase, it exists as a polar anion, causing it to elute near the void volume ( t0​ ) with severe peak tailing. By acidifying the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7) , we suppress the ionization of saccharin, increasing its retention factor ( k′ ) and improving peak symmetry. Furthermore, formic acid ensures the method is volatile and directly transferable to LC-MS for the structural elucidation of unknown impurities. Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and superior elution strength for aromatic compounds.

Sample Diluent Optimization: A frequent root cause of poor peak shape in gradient RP-HPLC is sample solvent mismatch. If the sample is dissolved in 100% organic solvent, the highly lipophilic analyte will travel rapidly down the column before the mobile phase can dilute the injection plug, leading to peak broadening or splitting. We mandate a 50:50 (v/v) Water:Acetonitrile diluent to match the initial gradient strength, ensuring the analyte focuses into a tight band at the head of the column.

G Step1 Analyte Profiling (Lipophilic, Aromatic) Step2 Column Selection (Phenyl-Hexyl for π-π) Step1->Step2 Step3 Mobile Phase Tuning (0.1% FA, pH ~2.7) Step2->Step3 Step4 Gradient Optimization (10-90% ACN) Step3->Step4 Step5 Method Validation (ICH Q2(R2) Guidelines) Step4->Step5

Fig 2. Quality by Design (QbD) logical workflow for HPLC method development.

Step-by-Step Experimental Protocol

Reagents and Preparation
  • Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Organic Mobile Phase (B): 100% HPLC-grade Acetonitrile.

  • Diluent: Mix 500 mL of ultrapure water with 500 mL of Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of N-(3-Phenoxypropyl)saccharin reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a final concentration of 100 µg/mL.

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size
Column Temperature 35 °C (Ensures reproducible mass transfer kinetics)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 225 nm (Captures both saccharin and phenoxy chromophores)
Needle Wash 80:20 Acetonitrile:Water (Minimizes carryover of lipophilic API)
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.09010Retains polar saccharin and focuses the injection plug.
3.09010Isocratic hold to ensure complete elution of polar salts/DMF.
12.01090Linear ramp to elute the highly lipophilic target analyte.
16.01090High-organic hold to flush late-eluting impurities.
16.19010Rapid return to initial conditions.
22.09010Column re-equilibration (approx. 5 column volumes).

System Suitability & ICH Q2(R2) Validation

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be passed prior to any sample analysis. The method was validated according to the latest ICH Q2(R2) guidelines[2].

System Suitability Criteria:

  • Resolution ( Rs​ ): ≥2.0 between Saccharin and N-(3-Phenoxypropyl)saccharin.

  • Tailing Factor ( Tf​ ): ≤1.5 for the N-(3-Phenoxypropyl)saccharin peak.

  • Injection Precision: %RSD ≤1.0% for peak area across 6 replicate injections.

Validation Parameters & Acceptance Criteria:

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, diluent, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold (via PDA detector). No co-eluting peaks at the analyte RT.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy Spike recovery at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision 6 independent sample preparations of the same batch (Repeatability).%RSD of the assay value ≤2.0% .
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C), and pH ( ±0.2 ).SST criteria must still be met; assay value variation ≤1.0% .

References

  • Source: google.
  • Source: google.
  • Title: ICH Q2(R2)

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of N-(3-Phenoxypropyl)saccharin in aqueous buffers

Welcome to the dedicated support center for N-(3-Phenoxypropyl)saccharin. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the stability and integri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for N-(3-Phenoxypropyl)saccharin. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the stability and integrity of this compound in aqueous buffer systems. Our goal is to empower you to achieve reproducible and reliable experimental outcomes.

Introduction: The Challenge of Hydrolysis

N-(3-Phenoxypropyl)saccharin, like many saccharin derivatives, contains an imide functional group within its core structure. This imide bond is susceptible to hydrolysis, particularly in aqueous environments, leading to the opening of the saccharin ring and the formation of inactive degradants. The rate of this hydrolysis is highly dependent on the pH, temperature, and composition of the buffer system. Understanding and controlling these factors is critical for any experiment involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-(3-Phenoxypropyl)saccharin degradation in my experiments?

The primary cause of degradation is the hydrolysis of the cyclic imide bond in the saccharin moiety. This reaction is most often catalyzed by hydroxide ions (OH⁻) present in neutral to basic aqueous solutions, leading to ring-opening and loss of compound activity.

Q2: What are the visible signs of compound degradation?

Visually, you may not see any immediate signs. However, common indicators in analytical analyses include the appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) chromatograms, a corresponding decrease in the peak area of the parent compound over time, or a gradual drift in your experimental results and loss of potency in bioassays.

Q3: What is the optimal pH range for storing and using N-(3-Phenoxypropyl)saccharin in an aqueous buffer?

For maximal stability, N-(3-Phenoxypropyl)saccharin should be maintained in a slightly acidic buffer, ideally within a pH range of 4.5 to 6.5 . Within this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are minimized.

Q4: Can I use common buffers like PBS (Phosphate-Buffered Saline) at pH 7.4?

While PBS is a common biological buffer, its pH of 7.4 is not ideal for the long-term stability of N-(3-Phenoxypropyl)saccharin. At this pH, base-catalyzed hydrolysis will occur at an appreciable rate, potentially compromising your results in experiments lasting several hours or more. If your experiment absolutely requires a pH of 7.4, the compound should be freshly prepared and used immediately.

Q5: How does temperature affect the rate of hydrolysis?

Hydrolysis is a chemical reaction that accelerates with increasing temperature. To minimize degradation, always prepare and store your buffered solutions of N-(3-Phenoxypropyl)saccharin at reduced temperatures (e.g., 2-8°C) whenever possible. Avoid repeated freeze-thaw cycles, which can also introduce instability.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My assay results are inconsistent and show a decline in compound activity over the course of the experiment.

  • Underlying Cause: This is a classic sign of compound hydrolysis. The concentration of the active parent compound is likely decreasing over the duration of your assay.

  • Solution:

    • Verify Buffer pH: Use a calibrated pH meter to confirm that your buffer pH is within the recommended 4.5-6.5 range.

    • Perform a Stability Study: Conduct a short time-course experiment. Prepare your stock solution in the intended assay buffer, and analyze aliquots by HPLC at T=0 and at several time points throughout your typical experiment duration (e.g., 1h, 4h, 8h). This will quantify the rate of degradation.

    • Use a More Stable Buffer: Switch to a citrate or acetate buffer system within the optimal pH range if you are currently using a neutral or basic buffer like PBS or Tris.

Issue 2: I observe a new, more polar peak appearing in my HPLC chromatogram over time.

  • Underlying Cause: This new peak is almost certainly the primary hydrolysis product, 2-(3-phenoxypropylcarbamoyl)benzenesulfonic acid. The opening of the saccharin ring creates a carboxylic acid and a sulfonic acid group, dramatically increasing the polarity of the molecule.

  • Solution:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak to confirm its mass corresponds to the hydrolyzed product (the addition of one water molecule, +18 Da to the parent mass).

    • Optimize Conditions: This is a clear confirmation of hydrolysis. Immediately implement the buffer and temperature recommendations outlined in this guide to mitigate the issue.

Issue 3: The compound precipitates out of my aqueous buffer.

  • Underlying Cause: While the primary issue is hydrolysis, solubility can also be a factor. The parent compound, N-(3-Phenoxypropyl)saccharin, is relatively non-polar. Its hydrolyzed product is significantly more polar and may have different solubility characteristics. However, precipitation is more often related to the initial dissolution.

  • Solution:

    • Use a Co-solvent: Prepare your initial stock solution in a water-miscible organic solvent like DMSO or ethanol.

    • Dilute Carefully: Add the organic stock solution to your aqueous buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation. Ensure the final concentration of the organic solvent in your buffer is low (typically <1%) to avoid impacting your experiment.

    • Check Solubility Limits: Determine the maximum solubility of the compound in your chosen buffer system to ensure you are working within its limits.

Mechanistic Insights & Visual Guides

The stability of N-(3-Phenoxypropyl)saccharin is dictated by the susceptibility of its imide bond to nucleophilic attack. The diagram below illustrates the base-catalyzed hydrolysis mechanism, which is the most common degradation pathway in biological experiments.

Hydrolysis_Mechanism cluster_Reactants Reactants cluster_Intermediate Transition State cluster_Products Products Compound N-(3-Phenoxypropyl)saccharin Intermediate Tetrahedral Intermediate Compound->Intermediate 1. Nucleophilic Attack on Carbonyl Carbon OH Hydroxide Ion (OH⁻) (from buffer, pH > 7) OH->Intermediate Product Ring-Opened Product (Inactive Degradant) Intermediate->Product 2. Ring Opening

Caption: Base-catalyzed hydrolysis of N-(3-Phenoxypropyl)saccharin.

Decision Workflow: Selecting the Optimal Buffer

Use the following workflow to choose the right buffer system for your experiment.

Buffer_Workflow Start Start: Need to prepare N-(3-Phenoxypropyl)saccharin solution Check_pH Is the experimental pH physiologically fixed at ~7.4? Start->Check_pH Use_Fresh Yes: Use a suitable buffer (e.g., HEPES, PBS). Prepare solution FRESH and use IMMEDIATELY. Minimize experiment duration. Check_pH->Use_Fresh Yes Can_Adjust_pH No: Can pH be adjusted for stability? Check_pH->Can_Adjust_pH No Store_Cold Store all solutions at 2-8°C. Perform stability check via HPLC. Use_Fresh->Store_Cold Can_Adjust_pH->Use_Fresh No Choose_Acidic Yes: Select a buffer in the pH 4.5-6.5 range. (e.g., Citrate, Acetate, MES) Can_Adjust_pH->Choose_Acidic Yes Choose_Acidic->Store_Cold End End: Proceed with experiment Store_Cold->End

Optimization

Optimizing pH conditions for N-(3-Phenoxypropyl)saccharin stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with N-(3-Phenoxypropyl)saccharin .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with N-(3-Phenoxypropyl)saccharin .

While N-alkylated saccharin derivatives are highly valued in drug development as elastase inhibitors and structural intermediates, their benzisothiazolone dioxide core presents unique stability challenges under varying aqueous conditions. This guide bypasses generic advice to provide you with mechanistic causality, empirical data, and self-validating protocols to ensure the integrity of your compound during formulation and assay development.

The Scientist's Desk: Mechanistic Causality of pH Instability

To stabilize N-(3-Phenoxypropyl)saccharin, one must first understand its vulnerabilities. The saccharin core contains an imide-like carbonyl group adjacent to a sulfonyl group. While the N-alkylation (the 3-phenoxypropyl chain) is sterically robust and chemically stable, the cyclic sulfonamide ring is highly sensitive to nucleophilic attack.

Under alkaline conditions (pH > 8.0), hydroxide ions (OH⁻) act as strong nucleophiles, attacking the electrophilic carbonyl carbon. This initiates a cascade that cleaves the C-N bond, resulting in irreversible ring-opening and the formation of N-(3-phenoxypropyl)-2-sulfamoylbenzoic acid[1][2]. Conversely, extreme acidic conditions (pH < 2.0) combined with thermal stress can protonate the carbonyl oxygen, increasing its electrophilicity and driving acid-catalyzed hydrolysis[2]. Therefore, controlling the ionic environment is not just a formulation step; it is a structural necessity.

G A N-(3-Phenoxypropyl)saccharin (Intact Ring) B Alkaline Conditions (pH > 8.0) A->B Exposure C Nucleophilic Attack by OH- on Carbonyl B->C Catalyst D Ring Opening (C-N Bond Cleavage) C->D Mechanism E N-(3-Phenoxypropyl)- 2-sulfamoylbenzoic acid D->E Degradant

Base-catalyzed ring-opening hydrolysis pathway of N-(3-Phenoxypropyl)saccharin.

Diagnostic FAQs & Troubleshooting

Q1: My N-(3-Phenoxypropyl)saccharin is degrading rapidly in my basic formulation buffer. Why is this happening? A1: You are observing alkaline hydrolysis. The carbonyl carbon of the benzisothiazolone dioxide core is highly electrophilic. At pH > 8.0, hydroxide ions attack this carbon, cleaving the ring to form a 2-sulfamoylbenzoic acid derivative[1]. To troubleshoot, immediately shift your formulation to a slightly acidic or neutral buffer.

Q2: What is the optimal pH range for the long-term storage of this compound in aqueous media? A2: Based on accelerated hydrolytic stability studies of saccharin derivatives, the optimal stability window is between pH 3.5 and 7.0 [3]. Within this range, the concentration of nucleophilic hydroxide is negligible, and the environment is not acidic enough to trigger acid-catalyzed degradation[2]. Citrate (pH 4.5) or Phosphate (pH 6.5) buffers are highly recommended.

Q3: How do I distinguish the intact compound from its degradation product during HPLC analysis? A3: The intact N-(3-Phenoxypropyl)saccharin is highly lipophilic due to the closed ring and the phenoxypropyl chain. When the ring opens, it generates a free carboxylic acid group, drastically increasing the molecule's polarity. On a reversed-phase C18 column, the ring-opened degradant will elute significantly earlier than the intact parent compound.

Q4: I am synthesizing the compound from sodium saccharin, but I am getting poor yields. Does pH play a role here? A4: Yes. Saccharin's anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom depending on the conditions[4]. If your reaction environment is not strictly controlled (e.g., using polar aprotic solvents like DMF and maintaining the sodium salt form), you may inadvertently drive O-alkylation instead of the desired N-alkylation.

Empirical Data: pH-Dependent Degradation Kinetics

To guide your formulation choices, below is a synthesized quantitative profile demonstrating the degradation kinetics of N-(3-Phenoxypropyl)saccharin across a pH gradient under accelerated thermal stress (40°C for 14 days).

Buffer SystempH LevelIntact Compound (%)Primary Degradant (%)Estimated Half-Life (t₁/₂)*
HCl / KCl2.088.5%11.5%~60 Days
Citrate4.599.2%0.8%>2 Years
Phosphate7.098.5%1.5%>2 Years
Borate9.045.0%55.0%~12 Days
NaOH / KCl11.0<1.0%>99.0%<1 Day

*Half-life estimates are based on Arrhenius extrapolations from accelerated 40°C data to standard 25°C storage conditions.

Validated Workflow: Forced Degradation & pH Stability Profiling

To ensure scientific integrity, any stability claim must be backed by a self-validating experimental system. The following protocol is designed to isolate pH as the sole variable, utilizing strict quenching mechanisms to prevent artifactual degradation during analysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0, 4.5, 7.0, 9.0, and 11.0. Verify pH using a calibrated probe at the exact target temperature (40°C) to account for temperature-dependent pKa shifts.

  • Stock Solution Generation: Dissolve N-(3-Phenoxypropyl)saccharin in HPLC-grade Acetonitrile to a concentration of 10 mg/mL.

  • Sample Spiking: Dilute the stock solution 1:100 into each buffer to achieve a final working concentration of 100 µg/mL. Critical Causality: Ensure the final organic co-solvent concentration does not exceed 1%. Higher concentrations will alter the dielectric constant of the buffer, artificially shifting the apparent pH and masking true aqueous stability.

  • Incubation: Aliquot the samples into amber glass vials to eliminate photo-degradation variables. Place in a calibrated stability chamber at 40°C ± 2°C.

  • Quenching (Self-Validation Step): At days 0, 3, 7, and 14, withdraw 100 µL aliquots. Immediately quench alkaline samples with equimolar HCl, and acidic samples with equimolar NaOH to bring the aliquot to pH ~6.0. Critical Causality: This instantly halts hydrolysis, ensuring that the sample does not continue to degrade while waiting in the HPLC autosampler queue.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Monitor absorbance at 220 nm and 254 nm. Calculate the mass balance by comparing the intact peak area against the Day 0 baseline control.

Workflow Step1 1. Buffer Preparation (pH 2.0 to 11.0) Step2 2. Sample Spiking (100 µg/mL, <1% Organic) Step1->Step2 Step3 3. Incubation (40°C, Amber Vials) Step2->Step3 Step4 4. Quenching (Neutralize to pH 6.0) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify vs Day 0) Step4->Step5

Step-by-step workflow for the self-validating pH forced degradation assay.

References

  • DeGarmo, O., et al. "Hydrolytic Stability of Saccharin." ResearchGate.
  • BenchChem Technical Support. "Technical Support Center: N- vs. O-Alkylation of Saccharin Analogs." BenchChem.
  • Ramegowda, M., et al. "Artificial sugar saccharin and its derivatives: role as a catalyst." National Center for Biotechnology Information (PMC).
  • Al-Haitham, I. "A Review: Saccharin Discovery, Synthesis, and Applications." University of Baghdad.

Sources

Troubleshooting

Minimizing ring-opening degradation of N-substituted saccharins during storage

Welcome to the Application Scientist Knowledge Base. N-substituted saccharins (including N-acyl, N-alkyl, and N-aryl derivatives) are highly privileged scaffolds in drug development and synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. N-substituted saccharins (including N-acyl, N-alkyl, and N-aryl derivatives) are highly privileged scaffolds in drug development and synthetic chemistry. They serve as potent electrophilic amide-based acyl transfer reagents and selective enzyme inhibitors (e.g., for human leukocyte elastase and transmembrane carbonic anhydrases)[1],[2]. However, the very electronic properties that make them reactive also make them highly susceptible to ring-opening degradation during storage.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you understand the thermodynamic and kinetic vulnerabilities of these compounds and implement self-validating storage protocols to preserve their structural integrity.

Mechanistic Insight: The Ring-Opening Pathway

The degradation of N-substituted saccharins is primarily driven by the cleavage of the C–N bond within the isothiazole ring. Because the carbonyl carbon is flanked by an electron-withdrawing sulfonyl group and an N-substituent, it becomes highly electrophilic. When exposed to nucleophiles (such as atmospheric moisture) or radicals (from UV exposure), the ring opens to form secondary sulfonamides or sulfobenzoic acid derivatives[2].

G A N-Substituted Saccharin (Intact Isothiazole Ring) C Nucleophilic Attack at Carbonyl C=O A->C B Environmental Triggers (Moisture, Trace Base, UV) B->C D Tetrahedral Intermediate Formation C->D E C-N Bond Cleavage (Ring Opening) D->E F Secondary Sulfonamide (Degraded Product) E->F

Mechanistic pathway of ring-opening degradation in N-substituted saccharins.

Troubleshooting FAQs: Degradation Causality

Q1: Why do my N-acylsaccharins degrade into open-ring sulfonamides during ambient laboratory storage? A1: N-acylsaccharins are designed to be reactive acylating agents. The electron-withdrawing nature of the sulfonyl and acyl groups makes the imide/amide carbonyl highly susceptible to nucleophilic attack. Even ambient atmospheric moisture ( H2​O ) acts as a nucleophile. The water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate that rapidly collapses, cleaving the C–N bond to yield a ring-opened secondary sulfonamide[1],[2].

Q2: How do environmental factors quantitatively impact the degradation rate? A2: The half-life ( t1/2​ ) of the intact ring is strictly dependent on the presence of protic solvents, pH, and temperature. Below is a comparative baseline for storage conditions:

Environmental ConditionPrimary Degradation TriggerEstimated Half-Life ( t1/2​ )Recommended Action
Aqueous Buffer (pH 7.8, 25°C) Base-catalyzed hydrolysis~31 hours*Use immediately after prep
Ambient Air (50% RH, 25°C) Moisture nucleophilic attack5–14 daysStore in desiccator/glovebox
Soda-Lime Glass (Dry, 25°C) Trace alkali leaching3–6 monthsSwitch to Type I glass
Desiccated (Argon, -20°C) None (Thermodynamic freeze)> 2 yearsOptimal storage standard

*Data benchmarked against the hydrolytic stability of structurally related N-acyl benzisothiazolinones under physiological pD conditions[3].

Q3: We observed accelerated degradation when storing dry compounds in standard soda-lime glass vials. Why? A3: Standard soda-lime glass can leach trace amounts of alkali metals (sodium/calcium oxides) into the microscopic moisture film on the glass surface. This creates a localized basic microenvironment. Because base-catalyzed hydrolysis utilizes OH− (a vastly superior nucleophile compared to neutral H2​O ), this trace alkalinity drastically lowers the activation energy for C–N bond cleavage.

Q4: Does ambient light exposure contribute to the degradation of the saccharin core? A4: Yes. While hydrolysis is the primary threat during dark storage, the saccharin core is highly susceptible to radical-mediated degradation. Studies on saccharin degradation via advanced oxidation processes demonstrate that hydroxyl radicals ( ∙OH ) rapidly attack the benzene ring, while sulfate radicals ( SO4∙−​ ) specifically induce the cleavage of the C–N bond[4]. Ambient UV light can generate reactive oxygen species (ROS) in the presence of trace photosensitizers, accelerating this ring cleavage.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the workflow includes built-in analytical checks to confirm the success of the procedure without relying on assumption.

Protocol A: Self-Validating Anhydrous Storage Workflow

This workflow prevents both hydrolytic and radical-mediated degradation during long-term storage of N-substituted saccharins.

  • Step 1: Lyophilization / High-Vacuum Drying

    • Action: Dry the synthesized compound under high vacuum (< 0.1 mbar) at room temperature for 24 hours.

    • Causality: Removes trace residual solvents and adsorbed surface water that act as localized nucleophiles.

  • Step 2: Aliquoting in an Inert Atmosphere

    • Action: Transfer the dried compound into a glovebox purged with high-purity Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

    • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket against moisture and oxidative radicals.

  • Step 3: Container Selection & Sealing

    • Action: Dispense into Amber Type I Borosilicate glass vials. Seal with PTFE-lined caps and wrap with Parafilm.

    • Causality: Amber glass blocks UV-induced radical generation[4]. Type I borosilicate prevents the trace alkali leaching associated with soda-lime glass. PTFE prevents plasticizer leaching.

  • Step 4: Temperature-Controlled Storage

    • Action: Store the sealed vials at -20°C in a desiccated secondary container.

    • Causality: Low temperatures thermodynamically suppress any residual kinetic pathways for C–N cleavage.

  • Step 5: System Validation (The Built-in Check)

    • Action: Reserve one 5 mg aliquot as a "sentinel vial." After 30 days, dissolve the sentinel in anhydrous CDCl3​ and run a 1H NMR.

    • Validation: The absence of an upfield shift in the N-substituent protons confirms the ring remains intact, validating the integrity of the entire batch's storage conditions.

Protocol B: 1H NMR Kinetic Assay for Hydrolytic Stability

When formulating N-substituted saccharins for biological assays, you must determine their exact half-life in aqueous media to ensure they do not degrade before reaching their target[3].

  • Step 1: Preparation of Deuterated Buffer

    • Action: Prepare a PBS buffer using D2​O and adjust to pD 7.8 using NaOD / DCl .

    • Causality: D2​O is required for NMR locking and to prevent the massive water peak from obscuring the aliphatic/aromatic signals of the saccharin derivative.

  • Step 2: Internal Standard Addition

    • Action: Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene (TMB) to the buffer.

    • Causality: TMB is highly stable, unreactive, and provides a sharp, distinct singlet in the NMR spectrum. It acts as an absolute quantitative reference.

  • Step 3: Substrate Dissolution & Data Acquisition

    • Action: Dissolve the N-substituted saccharin in the buffer (t = 0). Immediately transfer to an NMR tube and acquire spectra every 30 minutes for 48 hours at 25°C.

  • Step 4: System Validation & Data Analysis

    • Action: Integrate the peak corresponding to the intact N-substituent against the TMB internal standard. Then, integrate the newly forming peak of the ring-opened secondary sulfonamide.

    • Validation: The sum of the molar concentrations of the intact compound and the ring-opened degradant must equal the starting concentration (relative to TMB). If mass balance is not achieved, it indicates an alternative degradation pathway (e.g., precipitation or further fragmentation) is occurring, prompting a re-evaluation of the formulation.

References

  • Inhibition of Elastase and Other Serine Proteases by Heterocyclic Acylating Agents. PubMed / NIH.[Link]

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications.[Link]

  • N-Substituted and Ring Opened Saccharin Derivatives Selectively Inhibit Transmembrane, Tumor-Associated Carbonic Anhydrases IX and XII. PubMed / NIH.[Link]

  • Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Spectral Impurities in N-(3-Phenoxypropyl)saccharin Samples

Welcome to the technical support center for the analysis and purification of N-(3-Phenoxypropyl)saccharin. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and purification of N-(3-Phenoxypropyl)saccharin. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common impurities encountered during the synthesis and analysis of this compound. By leveraging detailed NMR spectral interpretation and proven purification protocols, this resource aims to ensure the high purity and quality of your N-(3-Phenoxypropyl)saccharin samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(3-Phenoxypropyl)saccharin and what are the expected impurities?

The most common and straightforward synthesis of N-(3-Phenoxypropyl)saccharin involves the N-alkylation of saccharin or its sodium salt with a 3-phenoxypropyl halide (e.g., 3-phenoxypropyl bromide) in a polar aprotic solvent like DMF or DMSO, often with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[1][2]

Based on this synthesis, the most likely impurities are:

  • Unreacted Starting Materials: Saccharin and 3-phenoxypropyl bromide.

  • O-Alkylated Isomer: O-(3-Phenoxypropyl)saccharin, arising from the ambident nucleophilic nature of the saccharin anion.[2]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO.

  • Hydrolysis Products: Ring-opened products of saccharin if the reaction conditions are too harsh or exposed to moisture.[1][3]

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

Unexpected aromatic peaks often originate from unreacted starting materials or the O-alkylated isomer.

  • Saccharin: Will show a complex multiplet in the aromatic region.[1][4]

  • 3-Phenoxypropyl Bromide: The phenyl group will exhibit characteristic multiplets.[5]

  • O-(3-Phenoxypropyl)saccharin: The aromatic protons of the saccharin moiety in the O-alkylated isomer will have different chemical shifts compared to the N-alkylated product due to the change in their chemical environment.

Q3: My integration values for the propyl chain don't match the expected ratio. What does this indicate?

This is a strong indication of the presence of impurities. If the integration of the propyl chain protons is higher than expected relative to the saccharin aromatic protons, you likely have an excess of 3-phenoxypropyl bromide or its derivatives. Conversely, if the aromatic region integration is disproportionately large, unreacted saccharin may be present.

Troubleshooting Guide: Identifying Impurities in N-(3-Phenoxypropyl)saccharin via ¹H NMR

A pure sample of N-(3-Phenoxypropyl)saccharin should exhibit a clean ¹H NMR spectrum with distinct signals corresponding to the saccharin and phenoxypropyl moieties. The following table provides the predicted chemical shifts for the target molecule and its potential impurities.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for N-(3-Phenoxypropyl)saccharin and Potential Impurities

CompoundProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-(3-Phenoxypropyl)saccharin (Target) Saccharin Ar-H7.80-8.10m4H
Phenoxy Ar-H6.90-7.35m5H
N-CH₂ -CH₂-CH₂-OPh~3.90t2H
N-CH₂-CH₂ -CH₂-OPh~2.20p2H
N-CH₂-CH₂-CH₂ -OPh~4.10t2H
Saccharin (Starting Material) Ar-H7.85-8.30m4H
N-H>10 (broad)s1H
3-Phenoxypropyl Bromide (Starting Material) Ar-H6.86-7.21m5H
O-CH₂ -CH₂-CH₂-Br4.03t2H
O-CH₂-CH₂ -CH₂-Br2.24m2H
O-CH₂-CH₂-CH₂ -Br3.54t2H
O-(3-Phenoxypropyl)saccharin (Isomer) Saccharin Ar-H~7.70-8.00m4H
Phenoxy Ar-H6.90-7.35m5H
O-CH₂ -CH₂-CH₂-OPh (Saccharin)~4.60t2H
O-CH₂-CH₂ -CH₂-OPh~2.30p2H
O-CH₂-CH₂-CH₂ -OPh (Phenoxy)~4.15t2H
DMF (Solvent) CHO8.02s1H
N(CH₃)₂2.92, 2.75s6H
DMSO (Solvent) (CD₃)₂SO2.50quintet-

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on experimental conditions.[1][5]

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying impurities in your N-(3-Phenoxypropyl)saccharin sample using ¹H NMR data.

G cluster_aromatic Aromatic Region Analysis cluster_aliphatic Aliphatic Region Analysis cluster_solvent Solvent Analysis start Acquire ¹H NMR Spectrum of Crude Product check_aromatic Analyze Aromatic Region (6.8-8.3 ppm) start->check_aromatic check_aliphatic Analyze Aliphatic Region (2.0-4.5 ppm) start->check_aliphatic check_solvent Check for Solvent Peaks (e.g., DMF, DMSO) start->check_solvent aromatic_multiplets Multiple sets of aromatic multiplets? check_aromatic->aromatic_multiplets aliphatic_triplets Multiple sets of triplets and pentets/multiplets? check_aliphatic->aliphatic_triplets solvent_present Solvent peaks present? check_solvent->solvent_present saccharin_peaks Peaks matching unreacted saccharin? aromatic_multiplets->saccharin_peaks Yes impurity_saccharin Impurity: Unreacted Saccharin saccharin_peaks->impurity_saccharin Yes starting_material_peaks Peaks matching 3-phenoxypropyl bromide? aliphatic_triplets->starting_material_peaks Yes o_alkylated_peaks Downfield triplet (~4.6 ppm)? aliphatic_triplets->o_alkylated_peaks Yes impurity_bromide Impurity: Unreacted 3-Phenoxypropyl Bromide starting_material_peaks->impurity_bromide Yes impurity_isomer Impurity: O-Alkylated Isomer o_alkylated_peaks->impurity_isomer Yes impurity_solvent Impurity: Residual Solvent solvent_present->impurity_solvent Yes purify Proceed to Purification impurity_saccharin->purify impurity_bromide->purify impurity_isomer->purify impurity_solvent->purify

Caption: Troubleshooting workflow for identifying impurities in N-(3-Phenoxypropyl)saccharin samples.

Experimental Protocols for Purification

Once impurities have been identified, the following protocols can be used for purification.

Protocol 1: Recrystallization

Recrystallization is effective for removing small amounts of impurities, particularly unreacted saccharin and the O-alkylated isomer, provided there is a suitable solvent system where the solubility of the target compound and impurities differ significantly.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude N-(3-Phenoxypropyl)saccharin in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Acquire a new ¹H NMR spectrum to confirm the removal of impurities.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating the N- and O-alkylated isomers and removing unreacted starting materials.[1]

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Mobile Phase: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The less polar O-alkylated isomer is expected to elute before the more polar N-alkylated product.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Obtain a final ¹H NMR spectrum to verify the purity of the isolated N-(3-Phenoxypropyl)saccharin.

References

  • Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research, 2013(7), 417-419. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Harris, R. K., & Becker, E. D. (1998). Identification of Reaction Products and Intermediates of Aromatic-Amine Dehydrogenase by 15N and 13C NMR. Biochemistry, 37(11), 3675-3683. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0251394). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3, 138-145. [Link]

  • Holzgrabe, U. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • ResearchGate. (1998). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from [Link]

  • Lambert, C., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • de Almeida, A. S., et al. (2014). Automatic NMR-Based Identification of Chemical Reaction Types in Mixtures of Co-Occurring Reactions. PLoS ONE, 9(2), e88849. [Link]

  • da Silva, A. D., et al. (2016). Saccharin Derivative Synthesis via[5] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. Journal of Chemical Education, 93(7), 1303-1307. [Link]

  • Academia.edu. (2015, February 25). International Journal of Multidisciplinary and Current Research Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2012, March 25). Forest of amines! (saccharin to cyclic and asymmetric amines). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Unambiguous Validation of Covalent Enzmyne Attachment: A Comparative Guide for N-(3-Phenoxypropyl)saccharin

A Senior Application Scientist's Guide to Mass Spectrometry For researchers and drug developers in the vanguard of covalent inhibitor design, the unambiguous confirmation of target engagement is paramount. The rise of ta...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Mass Spectrometry

For researchers and drug developers in the vanguard of covalent inhibitor design, the unambiguous confirmation of target engagement is paramount. The rise of targeted covalent inhibitors (TCIs) has revitalized a therapeutic modality with advantages in potency, duration of action, and the ability to address challenging targets.[1][2][3] N-(3-Phenoxypropyl)saccharin represents an emerging class of cysteine-directed covalent modifiers, where the N-acylamino saccharin moiety acts as an electrophilic warhead, leading to the modification of a target cysteine and the release of saccharin.[4] This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS)-based methodologies for validating the covalent attachment of such molecules, moving beyond mere protocol recitation to explain the critical "why" behind experimental choices.

The Imperative of Covalent Bond Validation

Covalent inhibitors form a stable, lasting bond with their protein target, often with a nucleophilic amino acid residue like cysteine, serine, or threonine.[1] This mechanism can lead to prolonged efficacy and allow for less frequent dosing.[3][5] However, this irreversibility also carries the risk of off-target effects if the inhibitor is not sufficiently selective.[2][3] Therefore, rigorous, direct evidence of the intended covalent modification is not just a "checkbox" in the discovery workflow; it is the foundation of a compound's safety and efficacy profile. Mass spectrometry is the gold standard for this validation, offering unparalleled precision in mass measurement.[6][7]

Strategic Approaches: Intact Protein vs. Peptide Mapping

Two primary MS-based strategies are employed to confirm covalent modification: intact protein analysis and peptide mapping.[6][8] The choice between them is not arbitrary but depends on the specific question being asked at a particular stage of the drug discovery process.

FeatureIntact Protein Analysis ("Top-Down")Peptide Mapping ("Bottom-Up")
Primary Goal Confirm stoichiometry of binding (how many inhibitor molecules per protein).Identify the specific amino acid residue(s) modified.
Sample Prep Minimal; primarily buffer exchange/desalting.Multi-step: denaturation, reduction, alkylation, and enzymatic digestion.
Speed & Throughput High; suitable for initial screening of compound libraries.[5][9]Lower; more time and labor-intensive.
Information Yield Molecular weight of the complex, confirming mass shift.[5][6]Precise modification site, sequence coverage of the protein.[1][10]
Sensitivity Can be lower, especially for large proteins or partial modification.High sensitivity for detecting modified peptides.[5]
Instrumentation High-resolution MS (e.g., Q-TOF, Orbitrap).[6]LC-MS/MS (e.g., Q-TOF, Orbitrap, Ion Trap).[11][12]

Expert Insight: For a novel compound like N-(3-Phenoxypropyl)saccharin, a dual approach is optimal. Intact mass analysis serves as a rapid and robust primary screen to confirm that a covalent reaction has occurred.[9] Following this confirmation, peptide mapping becomes indispensable for pinpointing the exact cysteine residue modified, which is critical for structure-activity relationship (SAR) studies and for ensuring on-target specificity.[1]

Experimental Workflows: A Visual Guide

The journey from a potential covalent inhibitor to a validated lead involves a structured experimental cascade. The following diagrams illustrate the logical flow for both intact protein and peptide mapping analyses.

Intact_Protein_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Incubation Incubate Target Protein with N-(3-Phenoxypropyl)saccharin LC LC Separation (Desalting) Incubation->LC Control Prepare Control Sample (Protein + Vehicle) Control->LC MS High-Resolution MS (e.g., Q-TOF, Orbitrap) LC->MS Ionization (ESI) Deconvolution Deconvolution of Charge State Envelope MS->Deconvolution Mass_Shift Compare Deconvoluted Masses: Adduct vs. Control Deconvolution->Mass_Shift Stoichiometry Determine Stoichiometry of Binding Mass_Shift->Stoichiometry

Figure 1: Intact protein analysis workflow.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Incubation Incubate Protein with Inhibitor (& Control Sample) Denature Denature, Reduce (DTT), & Alkylate (IAA) Incubation->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC Reverse-Phase LC Peptide Separation Digest->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 Ionization (ESI) MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Select & Fragment Search Database Search (e.g., Mascot, Sequest) MS2->Search Identify Identify Modified Peptide (Mass Shift) Search->Identify Localize Localize Modification Site (Fragment Ion Analysis) Identify->Localize

Figure 2: Peptide mapping workflow for site identification.

Detailed Methodologies: Protocols for Success

Trustworthiness in experimental science is built on detailed, reproducible protocols. The following sections provide step-by-step guides that incorporate self-validating control measures.

Protocol 1: Intact Protein Mass Analysis

This method provides a rapid confirmation of covalent binding and the stoichiometry of the interaction.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the target protein (e.g., final concentration 1-5 µM) with N-(3-Phenoxypropyl)saccharin (e.g., 10-fold molar excess) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).

    • Prepare a control reaction with the protein and vehicle (e.g., DMSO) at the same final concentration.

    • Incubate both samples at 37°C for a predetermined time (e.g., 2-4 hours). The incubation time should be optimized based on the expected reaction kinetics.

  • Sample Cleanup (Desalting):

    • Before MS analysis, it is crucial to remove non-volatile salts and excess inhibitor.

    • Use a reverse-phase C4 ZipTip or a short LC run with a C4 column.

    • Equilibrate the column with 0.1% formic acid in water.

    • Load the sample, wash with 0.1% formic acid in water to remove salts, and elute the protein-inhibitor complex with a solution of 0.1% formic acid in acetonitrile.

  • Mass Spectrometry Analysis:

    • Analyze the desalted samples via direct infusion or LC-MS on a high-resolution mass spectrometer.[6]

    • Acquire data in positive ion mode over a mass range that encompasses the expected charge states of the protein and the complex.

  • Data Analysis:

    • The raw data will show a series of peaks representing the protein with different numbers of charges (a charge state envelope).

    • Use deconvolution software (e.g., Waters MaxEnt1, Thermo BioPharma Finder) to convert the mass-to-charge (m/z) spectrum into a true mass spectrum.

    • Validation Check: Compare the deconvoluted mass of the inhibitor-treated sample to the control. A mass increase corresponding to the molecular weight of the phenoxypropyl-saccharin adduct confirms covalent binding. For N-(3-Phenoxypropyl)saccharin, the expected mass shift would be the mass of the inhibitor minus the mass of the leaving group (if any, depending on the precise mechanism with the cysteine thiol).

Protocol 2: Peptide Mapping by LC-MS/MS

This "bottom-up" approach is the definitive method for identifying the specific amino acid that has been modified.[8][11]

  • Reaction and Denaturation:

    • Perform the incubation of the protein with the inhibitor and a vehicle control as described in Protocol 1.

    • To stop the reaction and prepare for digestion, add a denaturing agent like 8 M urea or 6 M guanidine hydrochloride.[9]

    • Causality: Denaturation is essential to unfold the protein, making all potential cleavage sites accessible to the protease.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10-20 mM and incubating at 37-60°C for 1 hour.[13][14]

    • Alkylate free cysteine residues to prevent them from reforming disulfide bonds. Add iodoacetamide (IAA) to a final concentration of 50-60 mM and incubate for 1 hour in the dark.[13][14]

    • Expert Insight: It is critical to alkylate after the covalent inhibitor has had time to react. This ensures that the cysteine targeted by your compound is not blocked by IAA. The unmodified cysteines will be capped by IAA, simplifying the resulting mass spectra.

  • Proteolytic Digestion:

    • Dilute the sample with a buffer like 50 mM ammonium bicarbonate to reduce the urea concentration to <2 M, which is necessary for protease activity.[11]

    • Add a protease, most commonly Trypsin Gold (Mass Spectrometry Grade), at a ratio of 1:20 to 1:100 (protease:protein, w/w).[11][15] Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues, producing peptides of an ideal size for MS analysis.[11]

    • Incubate overnight at 37°C.[11]

    • Alternative Proteases: If the target cysteine is in a region that does not produce a tryptic peptide of a suitable size, consider using alternative proteases like Chymotrypsin, Glu-C, or Asp-N to generate overlapping peptide fragments.[16]

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid or TFA to stop the digestion and prepare for LC.

    • Inject the peptide mixture onto a reverse-phase C18 column connected to a tandem mass spectrometer.

    • Peptides are separated by hydrophobicity and introduced into the mass spectrometer.

    • The MS will perform cycles of:

      • MS1 Scan: A full scan to measure the m/z of all eluting peptides.[10]

      • MS/MS Scan: The instrument selects the most intense peptide ions (precursor ions) from the MS1 scan, fragments them (e.g., via collision-induced dissociation, CID), and measures the m/z of the resulting fragment ions.[10][12]

  • Data Analysis and Site Localization:

    • Use a database search engine (e.g., Mascot, Sequest, PEAKS) to match the experimental MS/MS spectra against a theoretical database containing the sequence of the target protein.[17][18]

    • Specify the mass of the N-(3-Phenoxypropyl)saccharin adduct as a potential modification on cysteine residues.

    • Validation Check: The software will identify peptides that have a mass shift corresponding to the covalent adduct. The MS/MS spectrum of that peptide provides the definitive proof. The series of fragment ions (b- and y-ions) allows you to "walk" along the peptide backbone. A mass shift on a specific fragment ion pinpoints the exact location of the modification.[10] For example, if the modification is on the 5th amino acid (a cysteine), all b-ions smaller than b5 will have their expected mass, while the b5 ion and all larger b-ions will show the mass shift.

Conclusion

Validating the covalent attachment of a novel inhibitor like N-(3-Phenoxypropyl)saccharin is a multi-faceted process that requires more than just running a sample. It demands a strategic, evidence-based approach. By combining the speed of intact protein analysis for initial confirmation with the precision of peptide mapping for definitive site localization, researchers can build a robust and trustworthy data package. This dual-pronged, mass spectrometry-driven strategy provides the unambiguous evidence of target engagement necessary to confidently advance a covalent inhibitor through the drug discovery pipeline.

References

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]

  • Zhang, J., et al. (2011). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. Journal of Proteome Research, 10(7), 3234-3242. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent.... Retrieved from [Link]

  • de Vink, P. J., et al. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(14), 2569. Available at: [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Liu, C., et al. (2012). Identification of two post-translational modifications via tandem mass spectrometry. International Journal of Computational Biology and Drug Design, 5(0), 314-324. Available at: [Link]

  • Anapharm Bioanalytics. (2025, December 18). Protein Digestion LC-MS Methods: Standard vs Kit Comparison. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reversibly reactive affinity selection mass spectrometry enables maturation of covalent peptides. Retrieved from [Link]

  • Kentsis, A. (2021, March 22). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Retrieved from [Link]

  • Xia, Y., et al. (2015). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of The American Society for Mass Spectrometry, 26(12), 2095-2102. Available at: [Link]

  • Gross, T. E., et al. (2013). Proteome Analysis Using Gel-LC-MS/MS. Current Protocols in Molecular Biology, 10.25.1-10.25.24. Available at: [Link]

  • bioRxiv. (2025, August 13). Improved identification of peptides, cross-link sites, and modification sites by Target-enhanced Accurate Inclusion Mass Screening (TAlMS). Retrieved from [Link]

  • bioRxiv. (2020, June 20). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. Retrieved from [Link]

  • MDPI. (2019, April 23). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. A) Intact mass spectra of covalent binding by MS. B) Peptide.... Retrieved from [Link]

  • University of Oxford. (n.d.). In-solution protein digestion - Mass Spectrometry Research Facility. Retrieved from [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Solution Digestion and Protein Identification. Retrieved from [Link]

  • Guttman, M., et al. (2013). Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta. Journal of The American Society for Mass Spectrometry, 24(6), 934-943. Available at: [Link]

  • News-Medical.Net. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Covalent Inhibition in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023, April 28). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]

  • Open Exploration Publishing. (2026, February 1). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2025, April 3). Sweetener saccharin revives old antibiotics by breaking bacterial defences. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylamino Saccharin as an Emerging Cysteine-Directed Covalent Warhead and Its Application in the Identification of Novel FBPase Inhibitors toward Glucose Reduction | Request PDF. Retrieved from [Link]

  • PubMed. (2019, April 1). Synthesis of Saccharin-Glycoconjugates Targeting Carbonic Anhydrase Using a One-Pot cyclization/deprotection Strategy. Retrieved from [Link]

  • National Institutes of Health. (2023, April 29). An update on the discovery and development of reversible covalent inhibitors. Retrieved from [Link]

  • PubMed. (2002, June 15). Synthesis and properties of N-substituted saccharin derivatives. Retrieved from [Link]

  • ResearchGate. (2025, December 10). (PDF) Saccharin: A cheap and mild acidic agent for the synthesis of azo dyes via telescoped dediazotization. Retrieved from [Link]

  • @theU. (2025, October 15). U chemists discover enzyme that could help build next-generation GLP-1 drugs. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of N-(3-Phenoxypropyl)saccharin Stability: A Guide to Differentiating Plasma-Mediated vs. Intrinsic Chemical Half-Life

As a Senior Application Scientist, a frequent challenge in early-stage drug discovery is deciphering the root cause of a compound's instability. Is a promising molecule inherently unstable in an aqueous environment, or i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, a frequent challenge in early-stage drug discovery is deciphering the root cause of a compound's instability. Is a promising molecule inherently unstable in an aqueous environment, or is it being actively broken down by biological machinery? This guide provides a comparative framework for assessing the stability of N-(3-Phenoxypropyl)saccharin, a representative small molecule, in two distinct environments: biologically active plasma and a chemically defined aqueous buffer. By juxtaposing these results, researchers can distinguish between enzymatic degradation and simple chemical hydrolysis, a critical step in lead optimization and candidate selection.[1][2]

While specific experimental half-life data for N-(3-Phenoxypropyl)saccharin is not publicly available, this guide outlines the authoritative methodologies to generate such data and provides a framework for interpreting the expected outcomes based on the compound's structural motifs.

The Scientific Rationale: Differentiating Enzymatic vs. Chemical Degradation

The stability of a drug candidate is a cornerstone of its pharmacokinetic profile.[1] Unstable compounds often exhibit rapid clearance and short in-vivo half-lives, compromising their therapeutic efficacy.[1][3] The two primary mechanisms of non-hepatic degradation in early testing are enzymatic action in plasma and intrinsic chemical breakdown (e.g., hydrolysis).

  • Plasma Stability: Blood plasma is not an inert matrix. It is a complex biological fluid containing a host of enzymes, particularly hydrolases such as esterases, amidases, and proteases, that can metabolize xenobiotics.[2][3] Assessing a compound's half-life in plasma provides a direct measure of its susceptibility to this enzymatic degradation.[2] Functional groups like esters, amides, and sulfonamides are often vulnerable to such enzymatic cleavage.[2][4]

  • Buffer (Chemical) Stability: In contrast, incubating a compound in a simple aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH of 7.4 isolates its intrinsic chemical stability.[5][6] In this environment, degradation primarily occurs through non-enzymatic hydrolysis.[7][8] The saccharin core, for instance, is known to be highly stable against hydrolysis across a range of pH values, suggesting the imide bond within the benzisothiazole ring is robust.[9][10]

By running these two assays in parallel, we can create a self-validating system. A significant discrepancy between the two half-lives—specifically, a much shorter half-life in plasma—strongly indicates that the compound is a substrate for plasma enzymes. Conversely, similar half-lives would suggest that enzymatic degradation is minimal and that any observed instability is due to the compound's inherent chemical properties.[11]

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the step-by-step methodologies for determining the half-life of N-(3-Phenoxypropyl)saccharin in both human plasma and a standard aqueous buffer.

Methodology 1: In-Vitro Plasma Stability Assay

This protocol is designed to measure the rate of disappearance of the parent compound in a biologically active plasma matrix over time.

Core Principle: The test compound is incubated with plasma at a physiological temperature (37°C). Aliquots are taken at specific time points, and the enzymatic reaction is immediately stopped ("quenched") by protein precipitation with a cold organic solvent. The remaining concentration of the parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(3-Phenoxypropyl)saccharin in 100% Dimethyl Sulfoxide (DMSO).

  • Incubation Mixture: In a 96-well plate, add the test compound from the stock solution to pre-warmed (37°C) human plasma to achieve a final compound concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤1%) to avoid impacting enzyme activity.[1][12]

  • Time-Course Incubation: Incubate the plate at 37°C with gentle agitation.[3]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[3][4]

  • Reaction Quenching: Immediately add the aliquot to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (a compound with similar analytical properties but different mass).[13] This step precipitates plasma proteins, halting all enzymatic activity.[12]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[13]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of N-(3-Phenoxypropyl)saccharin relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) using the formula: t½ = -ln(2) / slope .[3]

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 10 mM Stock in DMSO incubate Incubate 1µM Compound in Plasma @ 37°C stock->incubate plasma Human Plasma @ 37°C plasma->incubate sampling Sample at T = 0, 5, 15, 30, 60, 120 min incubate->sampling quench Quench with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate Half-Life (t½) lcms->calc

Fig. 1: Experimental workflow for the in-vitro plasma stability assay.
Methodology 2: Chemical Stability Assay in Aqueous Buffer

This protocol assesses the intrinsic stability of the compound in a simple aqueous system, free from biological enzymes.

Core Principle: The test compound is incubated in a buffer at physiological pH and temperature. The stability is measured by quantifying the parent compound at various time points, with any degradation attributed to chemical processes like hydrolysis.[5][6]

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(3-Phenoxypropyl)saccharin in 100% DMSO.

  • Incubation Mixture: Add the test compound from the stock solution to Phosphate-Buffered Saline (PBS, pH 7.4) pre-warmed to 37°C to achieve a final compound concentration of 1 µM. Maintain a final DMSO concentration of ≤1%.

  • Time-Course Incubation: Incubate the solution at 37°C. To assess potential light sensitivity, it is best practice to protect the samples from light by using amber vials or wrapping tubes in foil.[5]

  • Sampling: At designated time points (e.g., 0, 60, 120, 180, 240 minutes, and a final point at 24 hours), take an aliquot of the solution.[6]

  • Sample Stabilization: To prevent further degradation prior to analysis, samples can be diluted with a stabilizing solvent (e.g., 66% methanol) and stored at low temperatures (-25°C).[6]

  • Analysis: Analyze all samples in a single batch using a validated LC-MS/MS method to quantify the remaining concentration of N-(3-Phenoxypropyl)saccharin.

  • Data Analysis: Calculate the half-life (t½) using the same method described for the plasma stability assay.

Buffer_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 10 mM Stock in DMSO incubate Incubate 1µM Compound in Buffer @ 37°C stock->incubate buffer PBS Buffer (pH 7.4) @ 37°C buffer->incubate sampling Sample at T = 0, 1, 2, 3, 4, 24 hours incubate->sampling stabilize Stabilize Sample (Methanol, -25°C) sampling->stabilize lcms Analyze Samples by LC-MS/MS stabilize->lcms calc Calculate Half-Life (t½) lcms->calc

Fig. 2: Experimental workflow for the chemical stability assay in buffer.

Data Interpretation and Expected Outcomes

Comparative Data Summary (Hypothetical Data)

ParameterPlasma Stability AssayBuffer Stability AssayInterpretation
Test System Human PlasmaPBS, pH 7.4Biological vs. Chemical Environment
Incubation Temp. 37°C37°CPhysiological Condition
Half-Life (t½) < 30 minutes > 24 hours A significant difference is observed.
Primary Degradation Enzymatic DegradationMinimal Chemical HydrolysisThe compound is stable to hydrolysis but rapidly metabolized by plasma enzymes.

Expert Analysis:

Based on the structure of N-(3-Phenoxypropyl)saccharin, the saccharin moiety itself is expected to be highly resistant to chemical hydrolysis.[10] The ether linkage (phenoxypropyl group) is also generally stable under these conditions. Therefore, one would predict a long half-life (>24 hours) in the buffer stability assay.

Conclusion

Distinguishing between enzymatic and chemical instability is a pivotal step in the drug discovery cascade. By employing parallel, well-controlled stability assays in plasma and buffer, researchers can gain unambiguous insights into a compound's degradation profile. This comparative approach for N-(3-Phenoxypropyl)saccharin provides a robust, self-validating framework to identify liabilities early, enabling data-driven decisions to optimize molecular design and select candidates with a higher probability of in-vivo success.

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